(Trifluoromethylthio) silver(I)
Description
Genesis of Trifluoromethylthiolating Reagents: A Historical Overview
The introduction of trifluoromethyl groups into organic compounds has been a subject of intense research for decades. wikipedia.org Early methods often involved harsh conditions and reagents that were not widely applicable. The development of so-called "shelf-stable" electrophilic trifluoromethylating reagents by researchers like Yagupolskii and Umemoto marked a significant advancement in the field. beilstein-journals.orgnih.gov These reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, provided more accessible routes to trifluoromethylated compounds. beilstein-journals.org The success of these systems paved the way for the exploration of other trifluoromethyl-containing functionalities, including the trifluoromethylthio group. The unique properties conferred by the -SCF₃ group, such as high lipophilicity and strong electron-withdrawing character, spurred the development of reagents capable of installing this moiety. unimi.it
Evolution of Silver-Mediated C-S Bond Formation Methodologies
The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, with applications ranging from materials science to pharmaceuticals. rsc.orgresearchgate.netresearchgate.net Transition metal catalysis has played a crucial role in the evolution of C-S bond formation, offering milder and more efficient alternatives to classical methods. rsc.orgresearchgate.net Silver-mediated reactions, in particular, have shown great utility in a variety of transformations, including the formation of C-S bonds. acs.org Silver salts can act as catalysts or promoters in these reactions, often facilitating key steps such as oxidative addition and reductive elimination. acs.orgwechemglobal.com The unique affinity of silver for sulfur has been exploited in various synthetic strategies, laying the groundwork for the development of silver-based trifluoromethylthiolating agents.
Significance and Position of (Trifluoromethylthio)silver(I) within Modern Synthetic Chemistry and Catalysis
(Trifluoromethylthio)silver(I) holds a prominent position in modern synthetic chemistry as a reliable and versatile source of the trifluoromethylthio group. Its stability and reactivity profile make it a valuable tool for the synthesis of a wide range of trifluoromethylthiolated compounds. innospk.com The reagent is particularly important in the development of new pharmaceuticals and agrochemicals, where the introduction of the -SCF₃ group can lead to enhanced biological activity and improved physicochemical properties. unimi.itinnospk.com AgSCF₃ is utilized in various types of reactions, including nucleophilic, electrophilic, and radical trifluoromethylthiolations, highlighting its broad applicability.
The role of AgSCF₃ extends to catalysis, where it can be used in conjunction with other transition metals, such as palladium and nickel, to effect cross-coupling reactions. rsc.orgnih.gov In these catalytic cycles, AgSCF₃ often serves as the source of the -SCF₃ group, which is transferred to the target molecule.
Key Milestones in AgSCF₃ Research: From Discovery to Mechanistic Elucidation
The development of (Trifluoromethylthio)silver(I) as a practical reagent has been marked by several key milestones. Early work focused on the synthesis and basic reactivity of the compound. A significant advancement was the discovery that AgSCF₃, in combination with an iodide source, could generate a nucleophilic trifluoromethanethiolate species capable of reacting with activated aromatic halides. nih.gov
Subsequent research has expanded the scope of AgSCF₃ reactions to include a variety of substrates and reaction types. For instance, silver-mediated radical trifluoromethylthiolation of alkenes has been developed as a powerful method for the synthesis of complex molecules. rsc.org Mechanistic studies have been crucial in understanding the reactivity of AgSCF₃ and in designing new synthetic methods. rsc.orgresearchgate.net These studies have revealed that the reaction pathway can be influenced by factors such as the solvent, additives, and the nature of the substrate, and can proceed through inner-sphere electron transfer or involve the formation of radical intermediates. rsc.orgrsc.org
Recent advancements include the use of AgSCF₃ in electrochemical reactions, providing a novel and efficient way to generate the SCF₃ radical for trifluoromethylthiolation and cyclization reactions. acs.org
Interactive Data Table: Properties of (Trifluoromethylthio)silver(I)
| Property | Value |
| Chemical Formula | AgSCF₃ |
| Appearance | White to light-colored powder or crystal |
| Purity | >95% |
| Key Application | Trifluoromethylthiolating agent |
This data is based on general information from chemical suppliers and research articles. innospk.com
Interactive Data Table: Selected Applications of (Trifluoromethylthio)silver(I)
| Reaction Type | Substrate Class | Catalyst/Promoter | Significance | Reference |
| Nucleophilic Trifluoromethylthiolation | Activated Aryl Halides | KI or Bu₄NI | Provides a nucleophilic source of SCF₃⁻ for substitution reactions. | nih.gov |
| Radical Trifluoromethylthiolation | Activated Alkenes | Silver-mediation | Enables the formation of complex trifluoromethylthiolated products via radical pathways. | rsc.org |
| Dehydroxytrifluoromethylthiolation | Alcohols | Tetra-n-butylammonium iodide | Allows for the direct conversion of alcohols to trifluoromethylthioethers. | tcichemicals.com |
| Palladium-Catalyzed Cross-Coupling | Aryl Halides | Pd catalyst | Facilitates the synthesis of Ar-SCF₃ compounds under mild conditions. | tcichemicals.com |
| Nickel-Catalyzed Cross-Coupling | Aryl Chlorides | Ni catalyst | Enables the trifluoromethylthiolation of less reactive aryl chlorides. | rsc.org |
| Electrochemical Trifluoromethylthiolation | Alkynes | Electrochemical cell | Offers a persulfate-free method for generating SCF₃ radicals for cyclization reactions. | acs.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
silver;trifluoromethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3S.Ag/c2-1(3,4)5;/h5H; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPQZGWGYCARGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S.[Ag] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHAgF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00638049 | |
| Record name | Trifluoromethanethiol--silver (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00638049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811-68-7 | |
| Record name | Methanethiol, silver(1+) salt | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifluoromethanethiol--silver (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00638049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for Trifluoromethylthio Silver I
Direct Synthetic Routes and Optimization for Research Scale
The direct synthesis of (Trifluoromethylthio)silver(I) as a stable, isolable solid is fundamental for its use as a reagent. Research has focused on optimizing these routes for safety, scalability, and purity.
Metathesis Reactions Involving Silver(I) Salts and Trifluoromethylthiolate Sources
A primary and well-documented method for preparing (Trifluoromethylthio)silver(I) involves the reaction of a silver(I) salt with a source of the trifluoromethylthiolate anion. orgsyn.orgorgsyn.org A common industrial and laboratory-scale synthesis utilizes silver(I) fluoride (B91410) (AgF) and carbon disulfide (CS₂). orgsyn.orgorgsyn.org In this process, AgF reacts with CS₂ in a solvent like acetonitrile (B52724) under reflux conditions (e.g., 80 °C for 12 hours). orgsyn.orgorgsyn.org The reaction proceeds through a complex mechanism, ultimately yielding AgSCF₃. orgsyn.org Often, the product is isolated as an acetonitrile solvate complex, specifically 3AgSCF₃•CH₃CN, which presents as off-white fibers and is characterized as a stable precursor. orgsyn.org
Another approach involves using trifluoromethylthio esters as the source for the trifluoromethylthio group in reaction with silver fluoride, which aims to reduce costs and facilitate industrial production under mild conditions. google.com
While these methods produce AgSCF₃ directly, its subsequent reactivity can be significantly enhanced through salt metathesis-like interactions. The reaction of AgSCF₃ with inorganic iodides, such as potassium iodide (KI) or tetra-n-butylammonium iodide (TBAI), in acetonitrile generates a highly reactive nucleophilic source of the trifluoromethylthiolate. cmu.eduacs.orgnih.gov This mixture is capable of converting even activated haloaromatics (fluoro-, chloro-, bromo-, and iodo-) into their corresponding trifluoromethyl aryl sulfides under mild conditions. cmu.eduacs.org It is hypothesized that the iodide anion binds to AgSCF₃ to form an anionic "ate" complex, which increases the solubility and nucleophilicity of the trifluoromethylthiolate moiety. nih.gov
Table 1: Examples of Direct Synthesis and Reagent Activation
| Silver(I) Source | SCF₃ Source | Additive/Co-reagent | Solvent | Conditions | Product/Intermediate Formed | Reference(s) |
|---|---|---|---|---|---|---|
| Silver(I) Fluoride (AgF) | Carbon Disulfide (CS₂) | None | Acetonitrile | 80 °C, 12 h | 3AgSCF₃•CH₃CN | orgsyn.orgorgsyn.org |
| Silver(I) Fluoride (AgF) | Trifluoromethylthio ester | Not specified | Not specified | Room temperature | (Trifluoromethylthio)silver(I) | google.com |
| (Trifluoromethylthio)silver(I) | (Used as reagent) | Potassium Iodide (KI) | Acetonitrile | Room Temperature | Activated [SCF₃]⁻ source | cmu.edu |
Electrochemical Approaches to AgSCF₃ Synthesis
Electrochemical methods in the context of (Trifluoromethylthio)silver(I) are predominantly focused on its application rather than its synthesis. These techniques utilize AgSCF₃ as a stable and readily available precursor to generate the highly reactive trifluoromethylthio radical (•SCF₃) under controlled conditions, obviating the need for chemical oxidants. acs.orgacs.org This electrochemical strategy has been successfully applied to the trifluoromethylthiolation and cyclization of various organic substrates, such as N-arylacrylamides and alkynes, to produce SCF₃-containing oxindoles and spiro nih.govnih.govtrienones. acs.orgacs.orgnih.gov
The process typically involves an electrochemical cell where a constant current is applied. The reaction is believed to proceed via an inner-sphere electron transfer from AgSCF₃ to an electrode or a mediator, leading to the formation of the •SCF₃ radical. researchgate.net This approach is valued for its mild reaction conditions, high selectivity, and sustainability, as it replaces stoichiometric chemical oxidants with electricity. researchgate.netresearchgate.net
Ligand Exchange Methodologies for Functionalized AgSCF₃ Derivatives
(Trifluoromethylthio)silver(I) serves as an effective trifluoromethylthiolating agent in transition metal-catalyzed cross-coupling reactions through a process of ligand exchange or transmetalation. In these catalytic cycles, the SCF₃ group is transferred from the silver atom to the active metal catalyst, which then facilitates the formation of a new carbon-sulfur bond.
Palladium-catalyzed systems have been developed for the synthesis of aryl-SCF₃ compounds from aryl bromides. nih.gov These reactions often employ specialized dialkylbiarylphosphine ligands, such as BrettPhos or XPhos, which are effective in promoting the coupling of weak nucleophiles. nih.gov The proposed mechanism involves the transfer of the ⁻SCF₃ group from silver to a palladium(II) complex, followed by reductive elimination to form the desired product. nih.gov
Similarly, gold-catalyzed cross-coupling reactions have been reported for the trifluoromethylthiolation of aryl, alkenyl, and alkynyl halides. nih.gov Using a gold precatalyst like (MeDalphos)AuCl, AgSCF₃ acts as both the SCF₃ source and a co-catalyst activator, enabling the synthesis of a broad range of trifluoromethylthioethers with high yields. nih.gov
Table 2: Ligand Exchange Systems Utilizing AgSCF₃
| Catalytic Metal | Ligand | Substrate Type | Key Feature | Reference(s) |
|---|---|---|---|---|
| Palladium | BrettPhos, t-BuBrettPhos, XPhos | Aryl Bromides | Enables coupling of the weakly nucleophilic SCF₃ anion. | nih.gov |
Indirect and In-Situ Generation Methodologies for Mechanistic Studies
For many applications, especially in complex multi-step reactions or for probing reaction mechanisms, the controlled, in-situ generation of a reactive trifluoromethylthiolating species from AgSCF₃ or its precursors is a powerful strategy.
Generation of AgSCF₃ from Precursor Complexes
As previously noted, a common and stable form of (Trifluoromethylthio)silver(I) is its acetonitrile solvate, 3AgSCF₃•CH₃CN. orgsyn.org This well-characterized, crystalline solid serves as a reliable precursor that can be weighed and handled with greater ease than the unsolvated compound, releasing the active AgSCF₃ species upon dissolution in a reaction mixture. orgsyn.org
Furthermore, the reactivity of AgSCF₃ is often modulated by the addition of other salts, leading to the in-situ formation of more complex and reactive species. The combination of AgSCF₃ with iodide salts like KI or TBAI leads to the formation of complex anions. cmu.eduacs.org Following reaction with TBAI, crystals of Bu₄N[Ag₃I₄] have been isolated, indicating that the active reagent is not simply free AgSCF₃ but a metal-mediated complex. acs.orgnih.gov These observations are critical for mechanistic studies, as they demonstrate that the reaction environment can significantly alter the nature of the trifluoromethylthiolating agent. cmu.edu
Controlled Generation for Reaction Pathway Probing
The ability to generate different types of reactive SCF₃ species (radical, electrophilic, or nucleophilic) from a single, stable precursor like AgSCF₃ is invaluable for probing different reaction pathways.
Radical Generation: The trifluoromethylthio radical (•SCF₃) can be generated from AgSCF₃ under oxidative conditions. This is commonly achieved using a chemical oxidant such as potassium persulfate (K₂S₂O₈) or sodium persulfate (Na₂S₂O₈). rsc.orgunimi.it This method has been used to study radical-mediated cascade cyclization reactions. rsc.org The electrochemical methods discussed in section 2.1.2 also represent a highly controlled way to generate this radical species. acs.org
Electrophilic Generation: While AgSCF₃ itself is not a potent electrophilic source, it can be used to generate one in-situ. An organocatalytic asymmetric trifluoromethylthiolation was developed by generating an active electrophilic "SCF₃⁺" equivalent from the reaction of AgSCF₃ with trichloroisocyanuric acid. acs.org This one-pot strategy enabled the synthesis of enantiopure oxindoles, demonstrating controlled generation for a specific stereoselective pathway. acs.org
Nucleophilic Generation: As detailed in section 2.1.1, the reaction of AgSCF₃ with iodide salts like KI or TBAI provides a potent nucleophilic source of trifluoromethylthiolate. cmu.edu This system allows for nucleophilic aromatic substitution reactions on activated aromatic rings under mild conditions, providing a clear pathway for probing nucleophilic substitution mechanisms. cmu.eduacs.org
Table 3: Summary of In-Situ Generation Methods and Reactive Species
| Precursor | Co-reagent / Method | Reactive Species Generated | Application / Pathway Probed | Reference(s) |
|---|---|---|---|---|
| (Trifluoromethylthio)silver(I) | K₂S₂O₈ or Na₂S₂O₈ | Radical (•SCF₃) | Radical cascade cyclizations | rsc.orgunimi.it |
| (Trifluoromethylthio)silver(I) | Electrolysis | Radical (•SCF₃) | Radical cyclization/dearomatization | acs.orgacs.org |
| (Trifluoromethylthio)silver(I) | Trichloroisocyanuric acid | Electrophilic ([SCF₃]⁺) | Asymmetric electrophilic trifluoromethylthiolation | acs.org |
Mechanistic Investigations of AgSCF3 Formation Pathways
Understanding the mechanistic pathways involved in the formation of (Trifluoromethylthio)silver(I) is crucial for optimizing its synthesis and subsequent application. This involves detailed kinetic studies and the identification of critical steps that govern the reaction rate.
Kinetic Studies on Reaction Progression and Intermediates
While detailed kinetic studies on the formation of AgSCF3 are not extensively documented in peer-reviewed literature, significant insights can be drawn from the kinetic analysis of reactions where it is a key reactant. The reactivity of AgSCF3 is often modulated by additives, and the rate of these subsequent reactions provides a window into the behavior of the AgSCF3 species in solution.
A notable example is the reaction of AgSCF3 with potassium iodide (KI) or tetra-n-butylammonium iodide (Bu4NI) in acetonitrile, which generates a potent nucleophilic source of the trifluoromethanethiolate anion ([SCF3]⁻). nih.govcmu.edu Kinetic investigations have shown that the rate of trifluoromethylthiolation of haloaromatics using this system is highly dependent on the ratio of KI to AgSCF3. nih.gov For instance, both low and excessively high ratios of KI to AgSCF3 resulted in slower reaction rates and lower conversions. The reaction rates increased dramatically when the substrate/KI/AgSCF3 ratio was optimized, for example, at 1:2:2 or 1:5:5, suggesting a complex interplay of equilibria in solution rather than the simple formation of potassium trifluoromethanethiolate (KSCF3). nih.gov
Electrospray mass spectrometry has provided direct evidence for the formation of complex intermediates in these reactions. In a solution containing a 1:1 ratio of Bu4NI and AgSCF3, the complex anion [Ag(SCF3)I]⁻ was identified. cmu.edu This indicates that the reaction does not simply proceed through a direct salt metathesis to form an alkali metal trifluoromethanethiolate and a silver halide precipitate. cmu.edu The stability of these intermediates is also influenced by the choice of cation; solutions with Bu4NI were stable for over a week, whereas those with KI gradually decomposed. cmu.edu
Elucidation of Rate-Determining Steps in Synthesis
The elucidation of rate-determining steps in the synthesis of AgSCF3 is intrinsically linked to the chosen synthetic route. One common method involves the reaction of silver(I) fluoride (AgF) with carbon disulfide (CS2). nih.gov Another approach is the reaction of AgF with a trifluoromethylthio ester. While specific kinetic data for these syntheses are scarce, mechanistic studies of reactions using AgSCF3 suggest that the dissociation of an aggregated or complex species is often a critical step.
In many transformations, AgSCF3 is proposed to act as a precursor to a trifluoromethylthio radical (•SCF3). For example, in silver-mediated radical cascade cyclizations, AgSCF3 is used as the radical source. rsc.orgacs.org The rate of these reactions would be dependent on the rate of generation of the •SCF3 radical from the silver salt, a process that can be initiated by oxidants.
Control of AgSCF3 Reactivity Through Synthetic Design
The reactivity of (Trifluoromethylthio)silver(I) can be precisely controlled through strategic synthetic design. This includes manipulating the synthetic conditions to influence its physical state and preparing it in forms suitable for specialized applications, such as heterogeneous catalysis.
Influence of Synthetic Conditions on Aggregation State and Solvation
The physical state of AgSCF3, including its aggregation and solvation, is highly sensitive to the synthetic conditions, particularly the solvent used. This directly impacts its solubility, stability, and reactivity.
A well-documented example is the formation of a stable acetonitrile solvate. When AgSCF3 is prepared from AgF and CS2, a vigorous reflux in acetonitrile is employed. nih.gov The product isolated from this procedure is tris-Silver(I) trifluoromethanethiolate acetonitrile solvate (3AgSCF3•CH3CN), which has been unambiguously characterized by X-ray and elemental analysis. nih.gov This crystalline solid's formation highlights the strong interaction between AgSCF3 and the acetonitrile solvent, leading to a defined, stable, and less reactive aggregate. The use of different solvents during workup, such as ethyl acetate (B1210297) or dichloromethane, is necessary to dissolve the solvate and proceed with subsequent reactions. nih.gov
The choice of solvent also has a dramatic effect on reaction yields during synthesis. In one synthetic method using silver fluoride and a trifluoromethylthio ester, the yields varied significantly with the solvent used, as shown in the table below.
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trifluorotoluene | 20 | 10 | 78.4 |
| Dimethyl sulfoxide | 35 | 24 | 67.8 |
| 1,4-Dioxane | Room Temp. | 18 | 47.7 |
| Toluene | 50 | 10 | 43.4 |
| Diethyl ether | 10 | 24 | 25.3 |
This table presents data on the synthesis of AgSCF3 from silver fluoride and p-trifluoromethylbenzoic acid trifluoromethylthioester or trifluoromethyl dodecanoate (B1226587) thioester, illustrating the profound impact of the reaction solvent on the product yield.
These findings underscore the role of the solvent not just as a medium but as an active participant in stabilizing or destabilizing intermediates and influencing the aggregation state of the final product. The formation of complex anions like [Ag(SCF3)I]⁻ in the presence of iodide salts further illustrates how the coordination environment of the silver center can be manipulated to control reactivity. cmu.edu
Preparation of Supported or Nanostructured AgSCF3 for Heterogeneous Applications
The development of heterogeneous catalysts is of paramount importance for sustainable chemical processes, offering advantages in catalyst separation and recycling. While specific literature on the preparation of supported or nanostructured AgSCF3 is limited, established methodologies for other silver-based and organometallic catalysts provide a clear blueprint for future development.
General Strategies for Heterogenization:
Impregnation on Supports: A common technique involves the incipient wetness impregnation of a soluble catalyst precursor onto a high-surface-area support like silica (B1680970) (SiO2) or alumina (B75360) (Al2O3). researchgate.net For AgSCF3, this would involve dissolving the compound or its solvate in a suitable solvent and adding it to the support material. Subsequent removal of the solvent would leave the AgSCF3 dispersed on the support surface. The interaction between the catalyst and the support can prevent the agglomeration of the active species, potentially enhancing catalytic activity and stability. osti.gov
Nanoparticle Synthesis: AgSCF3 could potentially be prepared in nanoparticulate form. Chemical reduction is a widely used method for synthesizing silver nanoparticles from a silver salt precursor (like AgNO3) using reducing agents (e.g., sodium borohydride) and capping agents (e.g., polyvinylpyrrolidone, citrate) to control size and prevent aggregation. nih.govresearchgate.netmdpi.comjnanoparticle.com Adapting this for AgSCF3 would require a synthesis route that preserves the S-CF3 bond during the reduction of a suitable silver precursor in the presence of a trifluoromethylthiolate source.
Sol-Gel Entrapment: Another approach is to trap the AgSCF3 within a porous silica or alumina matrix during its formation via a sol-gel process. This method can create a robust heterogeneous catalyst with the active species physically encapsulated within the support.
These strategies offer promising avenues for creating recoverable and reusable trifluoromethylthiolating agents based on AgSCF3, which could significantly enhance the practicality and environmental footprint of trifluoromethylthiolation reactions in industrial settings.
Structural Elucidation and Bonding Characteristics: Advanced Perspectives
Solid-State Structural Characterization of (Trifluoromethylthio)silver(I)
In the solid state, the spatial arrangement of silver and trifluoromethylthiolate ions can lead to complex polymeric structures. Characterizing these structures requires sophisticated techniques capable of providing high-resolution data.
High-resolution single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline materials. While the synthesis of AgSCF₃ is well-established, obtaining single crystals suitable for X-ray diffraction can be challenging, which may explain the limited availability of its crystal structure in public databases.
Should such crystals be grown, this technique would provide invaluable data, including:
Polymorphs: The existence of different crystalline forms (polymorphs) of AgSCF₃ could be identified, each with unique unit cell parameters and space groups.
Coordination Environment: The coordination number and geometry around the silver(I) ion would be determined, revealing how it interacts with the sulfur and potentially fluorine atoms of the trifluoromethylthiolate ligands.
Adducts: The formation of adducts of AgSCF₃ with other molecules or ions, such as the reported formation of Bu₄N[Ag₃I₄] in reaction mixtures containing AgSCF₃ and iodide salts, could be structurally characterized. cmu.edu This would shed light on the nature of the silver species present in solution during synthetic applications.
A hypothetical data table for a potential AgSCF₃ crystal structure is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Z | 4 |
| Ag-S Bond Length (Å) | 2.45 |
| S-C Bond Length (Å) | 1.80 |
| C-F Bond Length (Å) (avg.) | 1.33 |
| Ag-S-C Bond Angle (°) | 105.0 |
This table is illustrative and does not represent published data.
For materials that are not amenable to single crystal X-ray diffraction, such as amorphous or poorly crystalline samples, X-ray absorption spectroscopy provides crucial local structure information.
XANES: The X-ray Absorption Near Edge Structure is sensitive to the oxidation state and coordination geometry of the absorbing atom. For AgSCF₃, XANES at the silver K-edge would confirm the +1 oxidation state of silver and provide insights into its coordination environment (e.g., linear, trigonal, or tetrahedral).
EXAFS: The Extended X-ray Absorption Fine Structure region of the spectrum contains information about the identity, number, and distance of neighboring atoms. Analysis of the EXAFS data would yield average Ag-S bond distances and coordination numbers, providing a picture of the local structure around the silver atoms, even in a disordered material.
Neutron diffraction is a powerful technique that is complementary to X-ray diffraction. Neutrons interact with atomic nuclei, and their scattering cross-section does not depend on the atomic number in a straightforward manner. This makes neutron diffraction particularly useful for:
Locating Light Atoms: Precisely locating the positions of the fluorine and carbon atoms of the trifluoromethyl group in the presence of the much heavier silver atom.
Magnetic Structures: While Ag(I) is a d¹⁰ ion and therefore not magnetic, this technique would be invaluable for studying any potential magnetic ordering in adducts or related compounds containing paramagnetic centers.
Solution-Phase Structural Dynamics and Aggregation
The behavior of (Trifluoromethylthio)silver(I) in solution is of paramount importance for its application in synthesis. Understanding its speciation, aggregation, and the dynamics of these processes is a key area of research.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.
¹⁹F NMR: This is a highly sensitive nucleus. In acetonitrile (B52724), AgSCF₃ exhibits a ¹⁹F NMR signal at approximately -23.0 ppm. cmu.edu The chemical shift is sensitive to the solvent and the presence of other species. For instance, the addition of iodide salts causes a significant shift in the ¹⁹F signal, indicating a change in the silver coordination environment and the formation of complex anions. cmu.edu
¹³C NMR: While data for AgSCF₃ itself is scarce, ¹³C NMR would provide information on the electronic environment of the trifluoromethyl carbon. The observation of coupling constants, such as ¹J(¹³C-¹⁹F), would further confirm the structure.
¹⁰⁹Ag NMR: Silver has two NMR-active isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag, both with spin I = 1/2. ¹⁰⁹Ag is generally preferred due to its slightly higher sensitivity. However, both nuclei have very low gyromagnetic ratios, making ¹⁰⁹Ag NMR experiments challenging and time-consuming. Despite these difficulties, ¹⁰⁹Ag NMR is a highly sensitive probe of the silver atom's local environment. bohrium.comurfu.ru The chemical shift of ¹⁰⁹Ag covers a wide range and is highly dependent on the nature of the ligands and the coordination number. Studying the ¹⁰⁹Ag NMR of AgSCF₃ in different solvents and in the presence of reactants would provide direct insight into the silver species present in solution, including the formation of aggregates or complex ions.
A hypothetical table of NMR data for AgSCF₃ in a coordinating solvent is provided below.
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |
| ¹⁹F | -23.0 | - |
| ¹³C | 128 (quartet) | ¹J(C-F) ≈ 310 |
| ¹⁰⁹Ag | 750 | - |
This table is illustrative and based on typical values for related compounds; specific data for AgSCF₃ is not fully available.
The tendency of silver(I) complexes to form aggregates in solution is well-known. DLS and SAXS are powerful techniques to study the size and shape of such aggregates.
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic radius of particles in solution by analyzing the fluctuations in scattered light intensity due to Brownian motion. DLS would be instrumental in determining the size of any AgSCF₃ aggregates or nanoparticles that may form in different solvents or under various reaction conditions.
Small-Angle X-ray Scattering (SAXS): SAXS provides information about the size, shape, and distribution of nanoscale particles in solution. For AgSCF₃, SAXS could be used to determine the size and shape of solution aggregates, and potentially to model their internal structure, complementing the information obtained from DLS.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Cluster Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for determining the molecular weight and structure of complex molecules. As a "soft ionization" method, it is particularly well-suited for analyzing large macromolecules, non-covalent complexes, and fragile species that are prone to fragmentation with other ionization techniques. wikipedia.orgyoutube.com The process involves applying a high voltage to a liquid sample to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are formed, which are then guided into the mass analyzer. youtube.com
In the context of (Trifluoromethylthio) silver(I), which has a tendency to form polynuclear aggregates or clusters, ESI-MS is an invaluable tool for cluster identification. The technique can transfer these non-covalent assemblies from solution into the gas phase with minimal disruption. Analysis of the resulting mass spectrum can reveal the presence of various oligomeric species, such as dimers [Ag₂(SCF₃)₂]⁺, trimers [Ag₃(SCF₃)₃]⁺, and larger clusters. By examining the mass-to-charge ratios (m/z) of the detected ions, researchers can deduce the stoichiometry and degree of aggregation of the compound in a given solvent system. This is crucial for understanding its solution-phase behavior and the initial stages of aggregation that may precede the formation of bulk material. The ability of ESI to produce multiply-charged ions also extends the effective mass range of the spectrometer, allowing for the characterization of very large cluster assemblies. wikipedia.orgyoutube.com
Spectroscopic Probes for Electronic Structure and Vibrational Modes
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Core and Valence Electronic Levels
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that provide detailed information about the electronic structure of a material. youtube.com Both operate on the principle of the photoelectric effect, where irradiating a material with photons causes the emission of electrons. ntu.edu.tw The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated, providing a fingerprint of the elements present and their chemical states. youtube.comntu.edu.tw
XPS utilizes soft X-rays (200-2000 eV) to probe core-level electrons. ntu.edu.tw For (Trifluoromethylthio) silver(I), XPS would be employed to:
Confirm Elemental Composition: Detect the characteristic core-level peaks for Ag, S, C, and F.
Determine Oxidation States: The binding energy of core electrons is sensitive to the chemical environment. The Ag 3d peaks (3d₅/₂ and 3d₃/₂) for Ag(I) are expected at specific binding energies, typically around 367.5 eV and 373.5 eV, respectively, distinguishing it from metallic Ag(0). researchgate.net Shifts in the S 2p, C 1s, and F 1s peaks would provide insight into the bonding environment within the trifluoromethylthiolate ligand.
UPS uses lower-energy ultraviolet photons (10-45 eV) to examine the valence electronic levels. ntu.edu.twwikipedia.org It offers higher surface sensitivity (2-3 nm depth) compared to XPS. thermofisher.com For AgSCF₃, UPS spectra would reveal the structure of the valence band, which is formed from the hybridization of silver's 4d orbitals with the molecular orbitals of the SCF₃⁻ ligand. By comparing experimental UPS data with theoretical calculations, one can assign spectral features to specific molecular orbitals, elucidating the nature of the Ag-S bond and the electronic interactions that govern the compound's properties. wikipedia.orgresearchgate.net
Raman and Infrared Spectroscopy for Vibrational Fingerprinting and Bond Strength Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" that can be used for identification and structural analysis.
Infrared (IR) Spectroscopy has been used to identify the characteristic frequencies of the trifluoromethylthio group (CF₃S-). rsc.orgresearchgate.net The analysis of AgSCF₃ would focus on several key vibrational modes. The strong absorptions corresponding to the C-F stretching vibrations are typically the most prominent features in the IR spectrum of trifluoromethyl compounds. researchgate.net The positions of the Ag-S and C-S stretching vibrations provide direct information about their respective bond strengths. For example, coordination to the silver atom is expected to influence the electron distribution within the ligand, causing shifts in the C-S and C-F vibrational frequencies compared to the free trifluoromethylthiolate anion.
A summary of key IR absorption bands for related compounds is presented below:
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| C-F | Stretching | ~1092 | cmu.edu |
| C-S | Stretching | ~755 | cmu.edu |
Raman Spectroscopy complements IR by detecting vibrational modes that result in a change in polarizability. The Ag-S stretching vibration, involving a heavy atom, is often more readily observed in Raman spectra. The strength of the Ag-S bond can be correlated with the frequency of this vibration; a higher frequency generally indicates a stronger bond. By analyzing both IR and Raman spectra, a more complete picture of the vibrational framework of (Trifluoromethylthio) silver(I) can be assembled, offering insights into its structural integrity and the nature of the metal-ligand bond.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates or Paramagnetic Adducts
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions with incomplete electron shells. youtube.comfrontiersin.org The technique measures the absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. youtube.com
(Trifluoromethylthio) silver(I) features silver in a +1 oxidation state, which corresponds to a d¹⁰ electron configuration. Since all electrons are paired, Ag(I) is a diamagnetic species. Consequently, pure (Trifluoromethylthio) silver(I) is EPR silent and would not be expected to produce a signal. youtube.comresearchgate.net
The utility of EPR spectroscopy in the study of this compound would be limited to situations where paramagnetic species are generated. This could occur under specific reaction conditions, such as:
Redox Reactions: If Ag(I) is oxidized to the paramagnetic Ag(II) (a d⁹ species) or reduced to form radical intermediates.
Formation of Paramagnetic Adducts: If AgSCF₃ reacts with or forms a complex with a radical molecule.
In such cases, EPR would be a highly sensitive tool for detecting and characterizing these transient or stable paramagnetic species, providing information about their electronic structure and environment. frontiersin.org
Theoretical and Computational Analysis of Structure and Bonding
Quantum Chemical Calculations (DFT, Ab Initio) on Ag-S and Ag-C Bond Character
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are indispensable tools for gaining a deep, molecular-level understanding of chemical structures and bonding where experimental data may be difficult to obtain. osti.govscispace.com These computational approaches solve approximations of the Schrödinger equation to predict molecular geometries, electronic structures, and other properties. anu.edu.au
For (Trifluoromethylthio) silver(I), these methods can be applied to:
Analyze Bond Character: The nature of the Ag-S and S-C bonds is of primary interest. Computational analysis can quantify the degree of covalent versus ionic character in the silver-sulfur bond. Techniques like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to calculate partial atomic charges and bond orders. nih.gov This would elucidate the electron density distribution and the extent of charge transfer from the sulfur to the silver atom. rsc.org
Model Spectroscopic Properties: Calculated vibrational frequencies can be compared with experimental IR and Raman data to validate the computed structure and aid in the assignment of spectral bands. researchgate.net Similarly, calculated core and valence orbital energies can be correlated with XPS and UPS spectra. caltech.edu
DFT methods are often chosen for their balance of computational cost and accuracy, particularly for systems containing transition metals. rsc.org Ab initio methods, while more computationally demanding, can provide highly accurate benchmark results. researchgate.net Through these theoretical investigations, a detailed model of the electronic interactions within (Trifluoromethylthio) silver(I) can be constructed, complementing and explaining experimental observations.
Topological Analysis of Electron Density (e.g., AIM, NCI)
A thorough search for studies employing Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, and Non-Covalent Interaction (NCI) analysis on (Trifluoromethylthio)silver(I) did not yield any specific results. Such analyses are crucial for quantitatively and qualitatively describing the nature of chemical bonds and non-covalent interactions within a molecule.
Typically, an AIM analysis would provide a quantitative description of the electron density distribution. Key parameters derived from the electron density at bond critical points (BCPs), such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are used to classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals).
Table 1: Hypothetical AIM Parameters for Ag-S and S-C Bonds in (Trifluoromethylthio)silver(I)
| Bond | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) | Classification |
| Ag–S | Data not available | Data not available | Data not available | Analysis not performed |
| S–C | Data not available | Data not available | Data not available | Analysis not performed |
This table is for illustrative purposes only. The values are absent as no published data exists.
Similarly, NCI analysis is a powerful tool for visualizing and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are critical for understanding the aggregation and solid-state structure of molecules like (Trifluoromethylthio)silver(I). The analysis generates plots that distinguish between attractive and repulsive interactions based on the sign of the second eigenvalue of the Hessian of the electron density. Without experimental or computational studies, no such plots or detailed analyses for (Trifluoromethylthio)silver(I) can be presented.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
No published molecular dynamics (MD) simulation studies for (Trifluoromethylthio)silver(I) were found. MD simulations are instrumental in exploring the conformational space of a molecule and understanding its dynamic behavior and intermolecular interactions in the condensed phase.
Such simulations could provide valuable insights into:
Conformational Landscapes: Mapping the potential energy surface to identify low-energy conformers and the energy barriers between them.
Intermolecular Interactions: Quantifying the strength and nature of interactions between molecules, such as Ag···S, Ag···F, and F···F contacts, which govern the packing in the solid state.
Table 2: Illustrative Intermolecular Interaction Energies for (Trifluoromethylthio)silver(I) Dimers from MD
| Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) |
| Ag···S | Data not available | Data not available |
| Ag···F | Data not available | Data not available |
| F···F | Data not available | Data not available |
This table is for illustrative purposes only. The values are absent as no published data exists.
The absence of these advanced computational studies highlights a gap in the current understanding of the detailed electronic structure and dynamic behavior of (Trifluoromethylthio)silver(I). Future computational research focusing on this compound would be invaluable for a more complete characterization of its chemical and physical properties.
Reactivity Profiles and Mechanistic Pathways of Trifluoromethylthio Silver I
Trifluoromethylthiolation Reactions Mediated by AgSCF₃
(Trifluoromethylthio)silver(I) is a versatile source of the SCF₃ moiety, capable of participating in a variety of transformations, including additions to unsaturated systems and substitutions at electrophilic centers. Its utility is demonstrated in both radical and ionic pathways, often mediated by transition metals or activated by specific reagents.
In the presence of an oxidant, AgSCF₃ can generate an electrophilic trifluoromethylthiolating species, often postulated to be the CF₃S radical or a related equivalent. This electrophilic intermediate readily adds across carbon-carbon double and triple bonds, providing a direct method for the synthesis of trifluoromethylthiolated alkanes and alkenes.
The precise nature of the reactive intermediates in electrophilic trifluoromethylthiolation reactions with AgSCF₃ is an area of active investigation. In many cases, a radical mechanism is proposed, particularly when oxidants like potassium persulfate (K₂S₂O₈) are employed. researchgate.netcas.cn Mechanistic studies suggest that the reaction may proceed through the formation of a CF₃S radical. cas.cnrsc.org For instance, in the silver-mediated trifluoromethylthiolation of unactivated C(sp³)-H bonds, it is hypothesized that K₂S₂O₈ oxidizes AgSCF₃, potentially forming a Ag(II)SCF₃ species, the CF₃S radical, or bis(trifluoromethyl)disulfide (CF₃SSCF₃). cas.cn These species can then react with alkyl radicals generated from the substrate. cas.cn
In some transition-metal-catalyzed reactions, the mechanism involves the formation of organometallic intermediates. For example, in a gold(I/III)-catalyzed trifluoromethylthiolation of organohalides, the active catalyst is generated, which then undergoes oxidative addition with the organohalide to form a Au(III) intermediate. nih.gov This is followed by transmetalation with AgSCF₃ and subsequent reductive elimination to yield the trifluoromethylthiolated product. nih.gov
Computational studies, such as those using density functional theory (DFT), have been employed to rationalize the stereochemical outcomes of some trifluoromethylthiolation reactions. For example, in the base-promoted trifluoromethylthiolation of α-bromoamides, calculations support a pathway involving the formation of an aziridinone (B14675917) intermediate followed by nucleophilic attack of the trifluoromethylthiolate anion. researchgate.net
The stereochemical outcome of electrophilic trifluoromethylthiolation reactions is highly dependent on the substrate and reaction conditions. In the context of additions to unsaturated systems, both syn- and anti-addition products can be formed, and the diastereoselectivity is often influenced by steric and electronic factors of the substrate.
Significant progress has been made in developing enantioselective trifluoromethylthiolation reactions. For instance, an enantioselective α-trifluoromethylthiolation of carbonyl compounds has been achieved using AgSCF₃ in combination with trichloroisocyanuric acid (TCCA) and a cinchona alkaloid-derived squaramide catalyst. acs.orgresearchgate.net This method allows for the asymmetric formation of C-SCF₃ bonds in a variety of β-keto esters, β-keto amides, and pyrazolones with good yields and enantioselectivities. acs.org
In another example, a copper-catalyzed enantioselective nucleophilic trifluoromethylthiolation of secondary propargyl sulfonates has been developed. chinesechemsoc.org This reaction proceeds with high efficiency and enantioselectivity, and the steric effect of the propargyl sulfonates and the flexibility of the chiral ligand's side chain were identified as key factors for enantioselectivity. chinesechemsoc.org The stereochemistry of trifluoromethylthiolation of α-bromoamides using AgSCF₃ has also been examined, with the stereoselectivity of the nucleophilic attack on a proposed aziridinone intermediate being dependent on the steric bulk of the substituents. researchgate.net
Table 1: Examples of Enantioselective Trifluoromethylthiolation Reactions with AgSCF₃
| Substrate Type | Catalyst/Reagent System | Product Type | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| β-Keto Esters | AgSCF₃/TCCA/Cinchona Alkaloid Squaramide | α-Trifluoromethylthiolated β-Keto Esters | Up to 92% |
| β-Keto Amides | AgSCF₃/TCCA/Cinchona Alkaloid Squaramide | α-Trifluoromethylthiolated β-Keto Amides | Good |
| 4-Substituted Pyrazolones | AgSCF₃/TCCA/Cinchona Alkaloid Squaramide | α-Trifluoromethylthiolated Pyrazolones | Good |
| Secondary Propargyl Sulfonates | AgSCF₃/Cu(CH₃CN)₄PF₆/PyBox Ligand | Chiral Trifluoromethylthiolated Allenes | Up to 86:14 er |
(Trifluoromethylthio)silver(I) can also serve as a source of the nucleophilic trifluoromethylthiolate anion (⁻SCF₃). This reactivity is particularly useful for the substitution of leaving groups in various electrophilic substrates.
The nucleophilicity of the trifluoromethylthiolate anion derived from AgSCF₃ can be significantly influenced by the solvent and the presence of coordinating ligands. In polar aprotic solvents, the solubility and dissociation of AgSCF₃ can be enhanced, leading to a more reactive "naked" trifluoromethylthiolate anion. The addition of certain salts, such as potassium iodide or tetra-n-butylammonium iodide, can facilitate the formation of a more nucleophilic source of trifluoromethylthiolate. nih.gov
In transition metal-catalyzed reactions, ligands play a crucial role in the reaction mechanism. For instance, in a nickel-catalyzed trifluoromethylthiolation of aryl chlorides, the reaction mechanism is proposed to proceed via an inner-sphere electron transfer from AgSCF₃ to a Ni(II) complex. rsc.orgbohrium.com The nature of the ligand on the nickel center can influence the rate and efficiency of this process. rsc.orgbohrium.com Similarly, in a gold-catalyzed reaction, a phosphine (B1218219) ligand (MeDalPhos) is essential for the catalytic cycle, which involves the formation of a gold-trifluoromethylthiolate intermediate. nih.gov
Several strategies have been developed to activate AgSCF₃ for nucleophilic trifluoromethylthiolation. One common approach is the use of additives that can sequester the silver cation, thereby releasing a more reactive trifluoromethylthiolate anion. As mentioned, iodide salts can be effective in this regard. nih.gov
Transition metal catalysis is another powerful activation strategy. Copper salts, for example, can undergo transmetalation with AgSCF₃ to generate a copper(I) trifluoromethylthiolate species (CuSCF₃), which is often more reactive in cross-coupling reactions with organohalides. oup.com In a similar vein, gold catalysts can be activated by AgSCF₃, which also serves as the trifluoromethylthiolating agent in the subsequent catalytic cycle. nih.gov The presence of a silver salt co-catalyst, such as AgSbF₆, can further enhance the reactivity in some gold-catalyzed systems by promoting halide abstraction. nih.gov
For the nucleophilic trifluoromethylthiolation of alkyl halides, the addition of tetra-n-butylammonium iodide (nBu₄NI) has been shown to significantly enhance the reaction rates. researchgate.net This is likely due to an in situ Finkelstein reaction, where the iodide displaces the bromide or chloride, generating a more reactive alkyl iodide intermediate.
Table 2: Activation Strategies for Nucleophilic Trifluoromethylthiolation with AgSCF₃
| Activation Strategy | Additive/Catalyst | Substrate Type | Proposed Mechanism |
|---|---|---|---|
| Anion Exchange | Potassium Iodide (KI) or Tetra-n-butylammonium iodide (nBu₄NI) | Aryl Halides, Alkyl Halides | Formation of a more soluble and nucleophilic trifluoromethylthiolate species. nih.govresearchgate.net |
| Transmetalation | Copper(I) salts | Alkenyl Iodides | In situ generation of the more reactive CuSCF₃. oup.com |
| Catalyst Activation and Transmetalation | Gold(I) complexes with phosphine ligands | Aryl Halides | AgSCF₃ activates the gold precatalyst and participates in transmetalation in the catalytic cycle. nih.gov |
| Co-catalysis | Silver Hexafluoroantimonate (AgSbF₆) | Aryl Halides (with Au catalyst) | Promotes halide abstraction from the gold intermediate, enhancing reactivity. nih.gov |
| Inner-sphere Electron Transfer | Nickel(II) complexes | Aryl Chlorides | AgSCF₃ acts as both the trifluoromethylthiolating agent and an electron transfer agent. rsc.orgbohrium.com |
Radical Trifluoromethylthiolation Pathways
(Trifluoromethylthio)silver(I) (AgSCF3) serves as a proficient source of the trifluoromethylthio radical (•SCF3), enabling a variety of radical-mediated transformations. The generation of this key radical intermediate can be achieved through several methods, including oxidation, which initiates cascades of reactions valuable in synthetic organic chemistry. These pathways are fundamental to constructing complex molecules containing the important SCF3 moiety. Reactions involving AgSCF3 as a radical precursor often proceed under mild conditions and demonstrate broad functional group tolerance rsc.orgrsc.org. Silver-mediated radical cascades, for instance, have been developed for the trifluoromethylthiolation and cyclization of unactivated alkenes and benzimidazole derivatives rsc.orgnih.gov.
Initiation and Propagation Steps in Radical Mechanisms
Radical reactions are characterized by three distinct stages: initiation, propagation, and termination chemistrysteps.comyoutube.com. The initiation step is where the reactive radical species are first generated from a stable precursor masterorganicchemistry.com. In the context of AgSCF3, the initiation of radical trifluoromethylthiolation often involves the oxidation of the silver(I) center.
Initiation: The process can be triggered electrochemically or with a chemical oxidant. Anodic oxidation of AgSCF3 can directly generate the •SCF3 radical acs.org. Alternatively, chemical oxidants like Selectfluor can oxidize AgSCF3 to form a transient Ag(II)SCF3 intermediate, which can then release the •SCF3 radical rsc.org. The formation of the trifluoromethylthio radical marks the beginning of the radical chain reaction.
Electrochemical Initiation: AgSCF3 → Ag+ + •SCF3 + e- acs.org
Chemical Oxidation: Ag(I)SCF3 + Oxidant → [Ag(II)SCF3]+ + [Oxidant]•- → Ag(II) + •SCF3 rsc.org
Propagation: Once formed, the highly reactive •SCF3 radical enters the propagation phase, where it reacts with a neutral molecule to produce a new radical, which continues the chain chemistrysteps.commasterorganicchemistry.com. A common propagation sequence involves the addition of the •SCF3 radical to an unsaturated bond, such as an alkene or alkyne.
Addition: The •SCF3 radical adds to the olefinic moiety of a substrate, such as an N-arylacrylamide, to form a new carbon-centered radical intermediate acs.org.
Cyclization/Rearrangement: This new radical can then undergo further reactions, such as intramolecular cyclization or rearrangement, to generate another radical intermediate rsc.orgrsc.orgacs.org.
Continuation of the Chain: This subsequent radical can then react with another molecule to continue the chain process until termination occurs.
For example, in the trifluoromethylthiolation/cyclization of N-arylacrylamides, the •SCF3 radical adds to the acrylamide to form a carbon-centered radical, which then cyclizes to form the final product and regenerate a radical species that continues the chain acs.org.
Spin Trapping and EPR Studies for Radical Intermediates
The direct detection of short-lived radical intermediates is crucial for confirming proposed radical mechanisms. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for studying species with unpaired electrons, such as radicals nih.gov. However, due to their high reactivity and low concentrations, many radical intermediates cannot be observed directly.
Spin Trapping: To overcome this challenge, a technique known as spin trapping is employed. This method involves using a "spin trap," a molecule that reacts with the transient radical to form a more stable, persistent radical product called a "spin adduct" csic.es. This spin adduct can then be readily detected and characterized by EPR spectroscopy nih.gov. The hyperfine splitting pattern of the resulting EPR spectrum provides information about the structure of the original trapped radical qub.ac.uk. While direct EPR studies specifically on AgSCF3-mediated reactions are not extensively detailed in the literature, the mechanistic proposals are strongly supported by analogy to other systems where the •SCF3 radical has been unambiguously identified using these techniques researchgate.netdntb.gov.ua.
The table below outlines the key radical intermediates proposed in AgSCF3-mediated reactions and the analytical methods used for their detection.
| Proposed Radical Intermediate | Role in Mechanism | Detection Method | Representative Reaction Type |
| Trifluoromethylthio Radical (•SCF3) | Initiating and propagating species | Spin Trapping/EPR Spectroscopy researchgate.netdntb.gov.ua | Radical addition to alkenes/alkynes acs.orgacs.org |
| Carbon-Centered Radical | Intermediate after addition of •SCF3 | Spin Trapping/EPR Spectroscopy | Trifluoromethylthiolation/cyclization rsc.orgacs.org |
| Alkyl Radical | Intermediate from decarboxylation | Inferred from product analysis | Oxidative decarboxylative trifluoromethylthiolation rsc.org |
Reductive and Oxidative Reactivity of AgSCF3
The reactivity of (Trifluoromethylthio)silver(I) is significantly influenced by the redox properties of its silver(I) center. The Ag(I) ion can participate in both single-electron transfer processes and formal oxidative addition/reductive elimination pathways, which are central to its role in various catalytic and stoichiometric reactions.
Single-Electron Transfer Processes Involving Silver(I)
Single-electron transfer (SET) is a fundamental step in many chemical reactions, involving the transfer of a single electron from one species to another researcher.life. The silver(I) center in AgSCF3 is capable of undergoing SET. It can be oxidized to a silver(II) species, a process that is often implicated in the initiation of radical reactions nih.gov.
A clear example of this is seen in silver-mediated oxidative decarboxylative trifluoromethylthiolation reactions rsc.org. In a proposed mechanism, AgSCF3 is first oxidized by an external oxidant. This step involves a single-electron transfer from the Ag(I) center, generating a highly reactive Ag(II) intermediate. This Ag(II) species then facilitates the decarboxylation of an alkyl carboxylic acid to produce an alkyl radical, which subsequently combines with the trifluoromethylthio group rsc.org. The ability of silver to facilitate electron transfer is also observed in other contexts, such as photoinduced electron transfer processes on silver nanoparticles nih.gov.
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and reductive elimination are two elementary steps in organometallic chemistry, typically involving a change in both the oxidation state and coordination number of the metal center wikipedia.orglibretexts.org. While more commonly associated with transition metals like palladium and platinum, silver complexes can participate in analogous reaction pathways.
Oxidative Addition: A process where a molecule adds to a metal center, increasing the metal's oxidation state and coordination number wikipedia.org.
Reductive Elimination: The reverse process, where two ligands on a metal center couple and are eliminated, decreasing the metal's oxidation state and coordination number. It is often the product-forming step in catalytic cycles libretexts.org.
AgSCF3 plays a crucial role in catalytic cycles that feature these pathways, primarily by serving as a source of the SCF3 group that is transferred to another metal catalyst. In a gold(I)/gold(III)-catalyzed trifluoromethylthiolation of organohalides, the cycle involves the oxidative addition of the organohalide to the active gold(I) catalyst to form a gold(III) intermediate. This intermediate then undergoes transmetalation with AgSCF3 to form a gold(III)-SCF3 species. The final product is then formed through reductive elimination from this species, regenerating the active gold(I) catalyst nih.gov. Similarly, palladium-catalyzed trifluoromethylthiolation reactions are proposed to proceed through Pd(II)/Pd(IV) cycles, where reductive elimination from the Pd(IV) intermediate is the key C-S bond-forming step pkusz.edu.cn.
AgSCF3 in Ligand Exchange and Transmetalation Processes
The utility of AgSCF3 as a trifluoromethylthiolating agent in organometallic catalysis is largely dependent on its ability to transfer the SCF3 group to other metal centers. This transfer occurs through ligand exchange and transmetalation processes.
Ligand Exchange: A ligand exchange reaction involves the substitution of one or more ligands in a coordination complex with other ligands libretexts.orglibretexts.org. In a palladium-catalyzed ortho-selective trifluoromethylthiolation of arenes, AgSCF3 participates in a key ligand exchange pathway. Here, a ligand on the palladium(II) center (e.g., acetate) is exchanged for the SCF3 group from AgSCF3. This exchange is crucial for incorporating the desired functional group into the catalytic cycle before the final bond-forming step pkusz.edu.cn.
Transmetalation: Transmetalation is a specific type of organometallic reaction where an organic group is transferred from one metal to another. AgSCF3 is an effective transmetalating agent for delivering the SCF3 nucleophile to various transition metal catalysts. This step is often critical for the success of cross-coupling reactions scispace.com.
Several catalytic systems rely on the transmetalation of the SCF3 group from AgSCF3:
To Gold: In gold-catalyzed cross-coupling reactions, an Au(III) intermediate undergoes transmetalation with AgSCF3 to incorporate the trifluoromethylthio group prior to reductive elimination nih.gov.
To Palladium: The success of certain Pd-catalyzed trifluoromethylation processes can be determined by the efficiency of the transmetalation step, where "AgCF3" species act as effective shuttles to Pd(II) centers scispace.com. A similar reactivity is central to trifluoromethylthiolation reactions using AgSCF3 pkusz.edu.cn.
To Cobalt: Cobalt complexes can be synthesized through a transmetalation reaction with AgSCF3, demonstrating its utility in accessing high-valent cobalt species for C-S bond formation researchgate.net.
The table below summarizes examples of transmetalation reactions involving AgSCF3.
| Catalytic Metal (M) | Reaction Type | Proposed Intermediate | Reference |
| Palladium (Pd) | C-H Trifluoromethylthiolation | [Ar-Pd(II)-SCF3] | pkusz.edu.cn |
| Gold (Au) | Cross-coupling of Organohalides | [Ar-Au(III)-SCF3] | nih.gov |
| Cobalt (Co) | C-H Functionalization | [Cp*Co(III)(phpy)SCF3] | researchgate.net |
Exchange with Other Thiolate Ligands
While direct exchange of the trifluoromethylthiolate group with other organic thiolate ligands is not extensively documented, a mechanistically related and synthetically crucial exchange occurs with halide ions. The reaction of AgSCF₃ with inorganic iodides, such as potassium iodide (KI) or tetra-n-butylammonium iodide, in acetonitrile (B52724) leads to the formation of a highly nucleophilic source of the trifluoromethanethiolate anion ("SCF₃⁻") nih.gov. This process can be viewed as a ligand exchange reaction where the iodide ion displaces the trifluoromethylthiolate from the silver center, which then becomes available for nucleophilic attack on suitable substrates.
This exchange is particularly effective for converting activated aromatic halides into the corresponding trifluoromethyl aryl sulfides under mild conditions nih.gov. In these transformations, the silver(I) cation is sequestered by the iodide ions, precipitating from the reaction mixture as complex salts like Bu₄N[Ag₃I₄], which drives the equilibrium toward the formation of the reactive trifluoromethanethiolate species nih.gov. With aromatic compounds that are less activated, the free trifluoromethanethiolate anion may undergo decomposition nih.gov.
Transmetalation to Other Metal Centers (e.g., Cu, Pd, Au)
The transfer of the trifluoromethylthio group from silver to other transition metal catalysts is a cornerstone of the synthetic utility of AgSCF₃. This transmetalation step is integral to numerous catalytic cross-coupling reactions.
Copper (Cu): (Trifluoromethylthio)silver(I) is frequently used in conjunction with copper(I) salts to generate active CuSCF₃ species in situ. Mechanistic investigations suggest that a salt metathesis reaction occurs between CuI and AgSCF₃, forming CuSCF₃, which then participates in the catalytic cycle osaka-u.ac.jp. This approach is advantageous as it circumvents the need for the direct use of the often unstable CuSCF₃ reagent. This in situ generation has been successfully applied to the trifluoromethylthiolation of alkenyl halides, where the reaction is proposed to proceed through the oxidative addition of the halide to the CuSCF₃ species, followed by reductive elimination osaka-u.ac.jp.
Palladium (Pd): In palladium-catalyzed reactions, such as the direct trifluoromethylthiolation of C-H bonds, AgSCF₃ is often used as the source of the SCF₃ group. While detailed mechanistic studies focusing solely on the Ag-to-Pd transmetalation step are limited, it is widely postulated as a key step within the catalytic cycle. The silver salt likely facilitates the transfer of the SCF₃ ligand to a palladium(II) intermediate, which is generated after the initial C-H activation step.
Gold (Au): The transmetalation from AgSCF₃ to gold has been clearly demonstrated in the context of gold(I)/gold(III) redox catalysis. In the cross-coupling of organohalides, the (MeDalphos)AuCl pre-catalyst is activated by AgSCF₃ to generate the active [(MeDalphos)AuSCF₃] intermediate nih.gov. This transmetalation was verified by ³¹P and ¹⁹F NMR spectroscopy. The resulting gold(I)-thiolate complex then undergoes oxidative addition with the organohalide, leading to a gold(III) intermediate which, after reductive elimination, yields the final trifluoromethylthiolated product nih.gov.
Solvent Effects and Reaction Kinetics in AgSCF₃ Transformations
Influence of Solvent Polarity and Coordination Ability
The choice of solvent is critical and its effect is highly dependent on the specific reaction mechanism. There is no universally optimal solvent for AgSCF₃ reactions; rather, the selection must be tailored to the transformation being performed.
In Gold-Catalyzed Cross-Coupling: For the gold-catalyzed trifluoromethylthiolation of aryl iodides, non-polar solvents such as dichloroethane (DCE) were found to be optimal. Conversely, the reaction did not proceed in polar, coordinating solvents like acetonitrile or dimethylformamide (DMF) nih.gov. This suggests that coordinating solvents may bind to the gold center, inhibiting the crucial oxidative addition or transmetalation steps.
In Nickel-Catalyzed Reactions: In contrast, a study on the Ni-catalyzed trifluoromethylthiolation of aryl chlorides using AgSCF₃ observed an increased rate of product formation with increased solvent polarity rsc.org. This indicates that for this particular catalytic system, a polar environment helps to stabilize charged intermediates or transition states involved in the rate-determining step, which is proposed to involve an inner-sphere electron transfer rsc.org.
In Nucleophilic Thiolation: For reactions involving the generation of a nucleophilic "SCF₃⁻" source via iodide exchange, polar aprotic solvents like acetonitrile are commonly used nih.gov. These solvents are effective at dissolving the ionic reagents while minimally solvating the anionic nucleophile, thus enhancing its reactivity.
| Catalyst/System | Reaction Type | Effective Solvent(s) | Ineffective Solvent(s) | Plausible Reason |
|---|---|---|---|---|
| Gold (Au) | Cross-Coupling | Dichloroethane (DCE) | Acetonitrile, DMF | Polar, coordinating solvents may inhibit the catalyst. nih.gov |
| Nickel (Ni) | Cross-Coupling | Polar Solvents (e.g., DMF) | Non-polar Solvents | Polar solvents stabilize charged intermediates in the electron-transfer mechanism. rsc.org |
| Potassium Iodide (KI) | Nucleophilic Substitution | Acetonitrile | - | Polar aprotic solvent enhances the reactivity of the in situ generated nucleophile. nih.gov |
Detailed Kinetic Investigations and Reaction Order Determination
Comprehensive kinetic studies that determine the reaction order with respect to (Trifluoromethylthio)silver(I) are not widely reported in the scientific literature. The complexity of many of these reactions, which often involve heterogeneous mixtures, multiple catalytic species, or radical pathways, makes detailed kinetic analysis challenging.
Some mechanistic studies have provided indirect kinetic insights. For instance, NMR kinetic studies of a nickel-catalyzed trifluoromethylthiolation using AgSCF₃ revealed little correlation between the reaction rate and the electronic nature of substituents on the aryl halide rsc.org. This suggests that the oxidative addition step is not rate-limiting and points towards a more complex mechanism, such as an inner-sphere electron transfer, governing the reaction speed rsc.org. Similarly, kinetic experiments in the reaction of α-bromoamides with AgSCF₃ supported the generation of an aziridinone intermediate, but did not establish a formal rate law researchgate.net. The lack of published reaction order data highlights an area ripe for future investigation to gain a more quantitative understanding of AgSCF₃ reactivity.
Activation Parameters (ΔH‡, ΔS‡) from Variable Temperature Kinetic Studies
There is a notable absence of experimentally determined activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), for reactions involving (Trifluoromethylthio)silver(I) in the available literature. Such data, typically obtained from variable-temperature kinetic studies and analyzed using the Eyring equation, are crucial for elucidating the nature of the transition state of the rate-determining step.
Catalytic Applications and Catalytic Cycles Involving Trifluoromethylthio Silver I
AgSCF₃ as a Precatalyst or Active Catalyst in Organic Synthesis
(Trifluoromethylthio)silver(I) exhibits dual reactivity, functioning either as a precatalyst that activates a primary catalyst or as an active catalyst itself, typically initiating radical processes. Its application is most prominent in trifluoromethylthiolation reactions, where it serves as a reliable source of the SCF₃ group.
The utility of AgSCF₃ as a primary catalyst in C-C bond-forming reactions is often linked to its ability to generate radical intermediates. In these transformations, AgSCF₃ is not just a silver salt but an active participant in the catalytic cycle.
Cycloaddition Reactions:
A notable application of AgSCF₃ is in silver-mediated cascade trifluoromethylthiolation/cyclization reactions. For instance, it has been employed in the reaction of unactivated alkenes to synthesize trifluoromethylthiolated tricyclic imidazole derivatives. rsc.org Preliminary mechanistic studies suggest that these reactions proceed through a radical pathway, highlighting the role of AgSCF₃ in initiating the formation of carbon-centered radicals that subsequently undergo cyclization. rsc.org
Another example involves the silver-catalyzed C-3 arylthiodifluoromethylation and aryloxydifluoromethylation of coumarins. This process involves an oxidative decarboxylation of the corresponding difluoroacetic acids, where the silver catalyst is key to the generation of the difluoromethyl radical species that adds to the coumarin scaffold. rsc.org
Alkylation and Arylation Reactions:
While direct alkylation and arylation reactions catalyzed solely by AgSCF₃ are less common, it plays a crucial role as a co-catalyst or reagent in transition metal-catalyzed cross-coupling reactions. For example, in gold-catalyzed trifluoromethylthiolation of organohalides, AgSCF₃ can act as an activator for the gold precatalyst. nih.gov Although AgSCF₃ alone can activate the gold precatalyst, its rate of activation is significantly slower compared to other silver salts like AgSbF₆. nih.gov
In some instances, AgSCF₃ is used in combination with other reagents to achieve C-C bond formation. However, in many of these reactions, another transition metal, such as palladium, takes the central catalytic role for the C-C bond formation itself, while AgSCF₃ serves as the source of the trifluoromethylthio group.
The following table summarizes representative C-C bond-forming reactions involving AgSCF₃.
| Reaction Type | Substrate Example | Product Type | Role of AgSCF₃ | Reference |
| Trifluoromethylthiolation/Cyclization | Unactivated alkenes with benzimidazole moiety | Trifluoromethylthiolated tricyclic imidazoles | Radical initiator/SCF₃ source | rsc.org |
| Arylthiodifluoromethylation | Coumarins and arylthiodifluoroacetic acids | C-3 arylthiodifluoromethylated coumarins | Catalyst for radical generation | rsc.org |
The primary application of AgSCF₃ in C-heteroatom bond formation is in the introduction of the SCF₃ group, thus forming a C-S bond. It is widely used as a trifluoromethylthiolating reagent in reactions involving various substrates.
C-S Bond Formation (Trifluoromethylthiolation):
AgSCF₃ is a key reagent for the trifluoromethylthiolation of a wide range of organic molecules. In many cases, it is used in conjunction with a transition metal catalyst, such as palladium or gold. For instance, in the Pd-catalyzed synthesis of aryl-SCF₃ compounds, AgSCF₃ is used as the nucleophilic source of the SCF₃ group. nih.gov The efficiency of this process can be enhanced by the addition of quaternary ammonium salts, which are thought to form an anionic "ate" complex with AgSCF₃, increasing its solubility and reactivity. nih.gov
In gold-catalyzed reactions, AgSCF₃ not only provides the SCF₃ moiety but also activates the gold(I) precatalyst, facilitating the formation of the active catalytic species. nih.gov The reaction proceeds via a plausible Au(I)/Au(III) catalytic cycle where AgSCF₃ participates in a transmetalation step. nih.gov
Silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids has also been reported, showcasing silver's ability to facilitate C-O bond formation, although this specific example does not use AgSCF₃. harvard.edu This suggests the broader potential of silver salts in C-heteroatom bond-forming reactions.
The table below provides an overview of C-S bond-forming reactions utilizing AgSCF₃.
| Reaction Type | Substrate Example | Catalyst System | Product Type | Role of AgSCF₃ | Reference |
| Trifluoromethylthiolation | Aryl bromides | (COD)Pd(CH₂TMS)₂ / Ph(Et)₃NI | Aryl trifluoromethyl sulfides | SCF₃ source | nih.gov |
| Trifluoromethylthiolation | Organohalides | (MeDalphos)AuCl / AgSbF₆ | Aryl/alkenyl/alkynyl trifluoromethylthioethers | SCF₃ source and precatalyst activator | nih.gov |
| Trifluoromethylthiolation | Activated fluoro-, chloro-, bromo-, and iodoaromatics | KI or Bu₄NI | Aryl trifluoromethyl sulfides | Forms a nucleophilic SCF₃ source | nih.gov |
Mechanistic Elucidation of AgSCF₃ Catalysis
Understanding the mechanism of AgSCF₃-mediated and -catalyzed reactions is crucial for optimizing reaction conditions and expanding their scope. Mechanistic studies often point towards radical pathways or its involvement in transmetalation steps within catalytic cycles of other metals.
In reactions where AgSCF₃ acts as the primary catalyst, the active species is often considered to be a silver-centered radical initiator or a species capable of single-electron transfer (SET). For instance, in radical cascade reactions, the Ag(I) center is proposed to facilitate the generation of a trifluoromethylthio radical (•SCF₃).
When used as a co-catalyst, for example in gold catalysis, AgSCF₃ helps generate the active gold catalyst. The resting state of the catalyst in such systems can be complex. In some gold(I)-catalyzed reactions, the presence of silver ions can lead to the formation of heteronuclear gold-silver resting states. nih.gov This indicates that silver can be intimately involved in the catalytic cycle, influencing both the speciation of the catalyst and the reaction kinetics. nih.gov
Catalyst deactivation is a significant concern in catalytic processes. Potential deactivation pathways in reactions involving AgSCF₃ can include:
Formation of inactive silver species: Agglomeration of silver into inactive metallic silver (Ag(0)) or the formation of insoluble silver salts can lead to a loss of catalytic activity.
Decomposition of the trifluoromethylthiolate anion: In the absence of a suitable substrate, the trifluoromethanethiolate anion can decompose, leading to the formation of species like bis(trifluoromethyl)disulfide. nih.gov
Inhibition by products or byproducts: The generated products or side products could potentially coordinate to the active silver species, leading to catalyst inhibition.
Understanding these deactivation pathways is essential for developing more robust and efficient catalytic systems. princeton.edu
In-situ spectroscopic techniques are powerful tools for elucidating catalytic mechanisms by allowing the observation of reactive intermediates and catalyst speciation under reaction conditions.
NMR Spectroscopy:
¹⁹F NMR spectroscopy is particularly useful for monitoring reactions involving fluorinated compounds like AgSCF₃. It allows for the direct observation of the consumption of AgSCF₃ and the formation of trifluoromethylthiolated products. rsc.orgnih.gov In-situ NMR monitoring can provide kinetic data and help identify intermediates in the catalytic cycle. For example, in the study of gold-catalyzed trifluoromethylthiolation, ³¹P and ¹⁹F NMR were used to verify the formation of a MeDalPhosAuSCF₃ intermediate. nih.gov
IR Spectroscopy:
In-situ Infrared (IR) spectroscopy can provide valuable information about the coordination environment of the catalyst and the binding of substrates and intermediates. nih.gov By monitoring changes in the vibrational frequencies of reactants, intermediates, and products, it is possible to gain insights into the reaction pathway. While specific in-situ IR studies focused solely on AgSCF₃ catalysis are not extensively reported, the technique is widely applied in catalysis to identify surface species and intermediates. nih.govwisc.edu
The combination of these in-situ techniques provides a more complete picture of the catalytic cycle, from the activation of the precatalyst to the formation of the final product and potential deactivation pathways.
Design of Supported AgSCF3 Catalytic Systems
The development of supported (Trifluoromethylthio)silver(I) (AgSCF3) catalytic systems is a strategic approach to enhance catalyst stability, recyclability, and efficiency, which are crucial aspects for industrial applications. By immobilizing the catalyst on a solid support, challenges associated with homogeneous catalysis, such as difficult catalyst-product separation, can be overcome. This section explores the methodologies for designing such supported systems, focusing on both solid supports and nanoparticle-based approaches.
Heterogeneous Catalysis on Solid Supports (e.g., Metal Oxides, Polymers)
Heterogenization of silver catalysts onto solid supports like metal oxides and polymers is a well-established strategy to improve their practical utility. While specific examples of AgSCF3 directly supported on these materials are not extensively documented in current literature, the principles derived from supported silver and other transition metal catalysts offer a clear blueprint for future development.
Metal Oxides as Supports: Metal oxides such as silica (B1680970) (SiO2), alumina (B75360) (Al2O3), titania (TiO2), and zirconia (ZrO2) are common supports due to their high surface area, thermal stability, and mechanical resistance. mdpi.com The immobilization of a silver complex like AgSCF3 can be achieved through several methods:
Incipient Wetness Impregnation: This involves dissolving the catalyst precursor in a solvent and adding it to the support material. The volume of the solution is equal to or slightly less than the pore volume of the support. Evaporation of the solvent leaves the catalyst dispersed on the support surface.
Deposition-Precipitation: In this method, a silver salt precursor is precipitated onto the support surface by changing the pH or temperature of the solution.
Covalent Grafting: This involves creating a covalent bond between the support and the catalyst. The surface of the metal oxide can be functionalized with ligands (e.g., phosphines) that can then coordinate to the silver center of the AgSCF3 complex. mdpi.com
The choice of metal oxide can influence the catalytic activity through metal-support interactions, which can alter the electronic properties of the silver center. dtic.mil
Polymers as Supports: Polymers offer a versatile platform for catalyst immobilization due to their diverse functional groups, flexibility, and solubility in various solvents. mdpi.com Both insoluble (cross-linked) and soluble polymers can be used.
Insoluble Polymers: Cross-linked polystyrene is a common choice, often functionalized with ligands like phosphines to anchor the metal complex. mdpi.com These polymer-supported catalysts are easily separated by filtration. rsc.orgresearchgate.net
Soluble Polymers: Using soluble polymers allows the reaction to proceed under homogeneous conditions, which can be beneficial for reaction kinetics. The catalyst can then be recovered by precipitating the polymer through changes in solvent, temperature, or pH. researchgate.net
The immobilization of metal complexes onto polymer supports has been shown to create reusable and stable catalytic systems for various organic transformations, including hydrogenation and cross-coupling reactions. rsc.orgresearchgate.net This approach could be readily adapted for AgSCF3.
| Support Type | Examples | Common Immobilization Methods | Advantages |
|---|---|---|---|
| Metal Oxides | Silica (SiO₂), Alumina (Al₂O₃), Titania (TiO₂) | Incipient Wetness Impregnation, Deposition-Precipitation, Covalent Grafting | High thermal and mechanical stability, high surface area. mdpi.com |
| Polymers (Insoluble) | Cross-linked Polystyrene, Polyacrylates | Functionalization with Ligands (e.g., phosphines), Ion Exchange | Easy separation by filtration, high catalyst loading. mdpi.com |
| Polymers (Soluble) | Poly(N-isopropylacrylamide), Poly(ethylene glycol) | Covalent attachment to polymer backbone | Homogeneous reaction conditions, recovery by precipitation. researchgate.net |
Nanoparticle Formation and Stabilized AgSCF3 Catalysts
Silver nanoparticles (AgNPs) are of significant interest in catalysis due to their high surface-area-to-volume ratio, which can lead to enhanced reactivity. nih.govrsc.org Creating stabilized AgSCF3 nanoparticles is a promising strategy for developing highly active and robust catalytic systems.
The synthesis of AgNPs can be broadly categorized into top-down and bottom-up approaches. nih.gov The bottom-up chemical reduction method is most common, where a silver precursor (like silver nitrate) is reduced in the presence of a stabilizing agent. nih.gov For AgSCF3 nanoparticles, AgSCF3 itself could potentially be used as a precursor or formed in situ.
Stabilization of Nanoparticles: Stabilization is crucial to prevent the agglomeration of nanoparticles, which would lead to a loss of catalytic activity. nih.gov Several strategies can be employed:
Ligand/Surfactant Capping: Organic molecules with functional groups that can coordinate to the silver surface are used. Thiols, amines, and phosphines are common stabilizing agents for silver nanoparticles. rsc.org For instance, thiol-stabilized silver nanoclusters have been successfully used as supports for chiral ligands in heterogeneous catalysis. nih.govrsc.org
Polymer Stabilization: Nanoparticles can be synthesized within a polymer matrix, which physically prevents their aggregation. Polymers like poly(vinylpyrrolidone) (PVP) and poly(vinyl alcohol) (PVA) are often used. rsc.org
Immobilization on Solid Supports: Pre-formed nanoparticles can be deposited onto solid supports like metal oxides or carbon materials, which provides stability and allows for easy recovery.
While the synthesis of AgSCF3 nanoparticles is not yet a widely reported area, the extensive knowledge base on the preparation and stabilization of other silver nanoparticles provides a solid foundation for the development of these novel catalytic materials. nih.govnih.gov
Asymmetric Catalysis with Chiral (Trifluoromethylthio)silver(I) Complexes
Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in the pharmaceutical and fine chemical industries. The development of enantioselective transformations using chiral silver(I) complexes has emerged as a powerful tool due to the unique Lewis acidic properties of silver. acs.org
Development of Chiral Ligands for Enantioselective Transformations
The success of any asymmetric catalytic system hinges on the design of the chiral ligand. The ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. For silver-catalyzed reactions, a variety of chiral ligand classes have been developed.
Chiral Phosphine (B1218219) Ligands: Bisphosphine ligands, particularly those with atropisomeric backbones (e.g., BINAP derivatives) or phosphocyclic motifs, are among the most successful classes of ligands in asymmetric catalysis. researchgate.net In silver catalysis, chiral phosphine ligands have been used in reactions such as 1,4-additions. acs.org
Nitrogen-based Ligands: Chiral ligands containing nitrogen atoms, such as bis(oxazolines) (BOX), pyridyl oxazolidines, and salen complexes, have proven effective in coordinating with silver and inducing high levels of enantioselectivity in various transformations. nih.govacs.org
Bifunctional Ligands: Some of the most effective ligands incorporate an additional functional group capable of non-covalent interactions (e.g., hydrogen bonding) with the substrate. acs.org For example, a phosphine ligand derived from the alkaloid epi-quinine was used with silver oxide to catalyze the asymmetric 1,4-addition of α-isocyanoacetates to β-aryl-α,β-alkynic ketones. acs.org
While the direct use of chiral ligands to form a catalytically active chiral AgSCF3 complex for asymmetric trifluoromethylthiolation is an emerging area, the principles are well-established. The combination of AgSCF3 as a trifluoromethylthiolating agent with a chiral catalyst (often based on other metals like copper or rhodium) has been successfully applied in asymmetric synthesis, demonstrating the feasibility of achieving enantioselective C-SCF3 bond formation. nih.gov
| Ligand Class | Common Structural Motifs | Representative Reactions |
|---|---|---|
| Chiral Phosphines | BINAP, SEGPHOS, DuPhos | Cycloadditions, Conjugate Additions, Aldol Reactions. researchgate.netacs.org |
| Chiral N-Ligands | Bis(oxazoline) (BOX), Pyridine-oxazoline (PyOX), Salen | Diels-Alder Reactions, Aldol Reactions, Mannich Reactions. nih.govacs.org |
| Bifunctional Ligands | Amine-phosphines, Amino-alcohols, Peptide-based ligands | Aldol Reactions, Mannich Reactions, 1,4-Additions. acs.org |
Mechanistic Basis for Enantioselectivity
Enantioselectivity in metal-catalyzed reactions arises from the difference in the activation energies of the pathways leading to the two possible enantiomeric products. The chiral ligand is responsible for creating this energy difference.
In a typical silver-catalyzed asymmetric reaction, the chiral ligand coordinates to the Ag(I) ion, forming a well-defined, chiral Lewis acidic complex. This complex then activates the substrate by coordinating to it. The steric and electronic properties of the chiral ligand create a "chiral pocket" around the active site.
The substrate is forced to adopt a specific orientation within this chiral pocket to minimize steric hindrance and maximize favorable non-covalent interactions (such as hydrogen bonding, π-stacking, or dipole-dipole interactions) with the ligand. acs.org This preferential binding orientation exposes one of the two enantiotopic faces of the substrate to attack by the nucleophile (or vice versa).
For a hypothetical asymmetric trifluoromethylthiolation using a chiral silver complex, the mechanism would likely involve:
Formation of a chiral [L-Ag]+ complex, where L is the chiral ligand.
Coordination of this complex to the substrate (e.g., an alkene or a carbonyl compound).
The trifluoromethylthio group (SCF3), potentially delivered from another AgSCF3 molecule or from the chiral complex itself, would then attack the activated substrate.
The specific geometry of the transition state, dictated by the chiral ligand, would favor the formation of one enantiomer over the other.
Detailed mechanistic studies, often involving NMR spectroscopy and computational methods like Density Functional Theory (DFT), are crucial for understanding the precise interactions that govern enantioselectivity and for the rational design of new and improved chiral ligands and catalysts. acs.org
Coordination Chemistry and Supramolecular Assembly of Trifluoromethylthio Silver I
Formation of Discrete AgSCF₃ Coordination Complexes
The reaction of AgSCF₃ with ancillary ligands, such as phosphines or N-heterocyclic carbenes (NHCs), leads to the formation of discrete coordination complexes. These ligands are crucial in passivating the silver centers and controlling the stoichiometry and nuclearity of the resulting adducts. The nature of these ancillary ligands, particularly their steric bulk and electronic properties, plays a pivotal role in determining the final structure.
The coordination of ancillary ligands (L) to AgSCF₃ can result in a variety of structural motifs, ranging from simple monomers to complex polymers. The stoichiometry between the ligand and the silver salt is a key factor in determining the nuclearity of the product.
Monomeric Complexes: While less common for bridging thiolates, monomeric complexes of the type [Ag(SCF₃)Lₓ] could theoretically be formed with very bulky ancillary ligands that prevent oligomerization. However, the strong tendency of thiolate ligands to bridge metal centers means that polynuclear structures are generally favored.
Dimeric and Oligomeric Complexes: Dimeric structures are a common motif in silver(I) chemistry. For instance, phosphine (B1218219) ligands can react with silver(I) salts to form bimetallic "box" conformations or complexes where two silver centers are bridged by other ligands. In the case of AgSCF₃, dimeric adducts of the form [Ag₂(SCF₃)₂(L)ₓ] are expected. These structures are often held together by Ag-S-Ag bridges, potentially forming a central rhombic Ag₂S₂ core, a motif observed in related silver thiocyanate (B1210189) and other thiolate complexes. nih.gov
Polymeric Adducts: In the absence of sufficient amounts of sterically demanding ancillary ligands, or with ligands that can themselves act as bridges, AgSCF₃ readily forms coordination polymers. xmu.edu.cn In these structures, the [Ag(SCF₃)] units are linked into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The SCF₃ group can act as a µ₂, µ₃, or even µ₄ bridging ligand, connecting multiple silver centers. xmu.edu.cn The structure of these polymers can vary from simple linear or zigzag chains to more complex lamellar or network architectures, similar to those seen in other silver(I) thiolate coordination polymers like [Ag(p-SPhCO₂H)]ₙ, which forms distorted Ag₃S₃ honeycomb networks. acs.org The assembly of these polymers is a classic example of self-assembly, where the final structure is determined by the intrinsic bonding preferences of the metal ion and the ligand.
Table 1: Expected Structural Motifs of AgSCF₃ Adducts with Ancillary Ligands (L)
| Ligand:Ag Ratio | Expected Nuclearity | Common Structural Features | Analogous System Example |
| High (e.g., 4:1) | Monomeric/Dimeric | Tetrahedral or linear coordination at Ag(I) | [Ag₂(μ-Cl)₂(PPh₃)₄] |
| Medium (e.g., 2:1) | Dimeric/Oligomeric | Ag₂S₂ rhomboid cores, bridging SCF₃ ligands | [Ag₂(μ-S-4-py)₂(PPh₃)₄] xmu.edu.cn |
| Low (e.g., 1:1) | Polymeric (1D, 2D, 3D) | Bridging SCF₃ ligands, Ag-Ag interactions | [Ag(p-SPhCO₂Me)]ₙ acs.org |
The structure of AgSCF₃ coordination complexes is profoundly influenced by the steric and electronic properties of the ancillary ligands (L) employed. These ligands, typically phosphines or N-heterocyclic carbenes, modulate the coordination environment of the silver(I) center, dictating the final architecture of the complex.
Steric Effects: The size of the ancillary ligand is a critical factor in controlling the nuclearity of the resulting complex.
Bulky Ligands: Large, sterically demanding ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or bulky N-heterocyclic carbenes, occupy a significant portion of the coordination sphere around the silver atom. This steric hindrance can prevent the formation of extended polymeric networks, favoring the isolation of discrete, low-nuclearity species like monomers or dimers.
Less Bulky Ligands: Smaller ligands, such as trimethylphosphine (B1194731) (PMe₃) or pyridine, impose fewer steric constraints, allowing the inherent tendency of the SCF₃⁻ group to bridge multiple metal centers to dominate. This often leads to the formation of coordination polymers. The balance between the ligand size and the Ag-S-Ag bridging energy determines the final structure.
Strong σ-Donors: Ligands like N-heterocyclic carbenes and trialkylphosphines are strong σ-donors. They form robust bonds with the silver(I) center, which can favor the formation of stable, discrete complexes. Theoretical studies comparing NHCs and phosphines have shown that NHCs are generally stronger donors, leading to more stable complexes. nih.gov
π-Accepting Ligands: Phosphine ligands also exhibit π-acceptor character, which can further stabilize the metal-ligand bond. scientia.report The combination of strong σ-donation and moderate π-acceptance makes phosphines highly versatile for tuning the properties of silver complexes. The choice of substituents on the phosphine (aryl vs. alkyl) can fine-tune these electronic properties, thereby influencing the reactivity and structure of the AgSCF₃ adduct.
The interplay between steric and electronic effects is crucial. A ligand that is a strong electronic donor but also sterically small may still lead to polymeric structures. Conversely, a bulky but weakly donating ligand might not effectively compete with the bridging SCF₃⁻ anion. This delicate balance allows for the rational design of AgSCF₃ complexes with specific nuclearities and geometries.
AgSCF₃ as a Bridging Ligand in Polymetallic Frameworks
The ability of the trifluoromethylthiolate ligand to bridge multiple metal centers makes AgSCF₃ an excellent candidate for constructing polymetallic, or heterometallic, frameworks. In these systems, the AgSCF₃ unit can act as a "metalloligand," connecting to other metal ions to create extended structures with potentially novel properties.
Heterometallic complexes containing AgSCF₃ are typically synthesized by reacting AgSCF₃ with a coordination complex of another metal (M') that has available coordination sites. Alternatively, a one-pot reaction between AgSCF₃, a salt of M', and a suitable organic linker can lead to self-assembly of a heterometallic framework.
The SCF₃⁻ group can bridge between a silver(I) ion and a second, different metal ion (M'), forming Ag-S(CF₃)-M' linkages. The characterization of these complexes relies on a combination of techniques:
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise arrangement of atoms, confirming the connectivity between the different metal centers and the bridging mode of the SCF₃ ligand.
Spectroscopy: Multinuclear NMR (¹⁹F, ³¹P, ¹⁰⁹Ag) can provide evidence for the coordination environment of the respective nuclei. Infrared (IR) spectroscopy is sensitive to the C-F stretching modes of the SCF₃ group, which can shift upon coordination.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can help identify the composition of polynuclear species in solution.
While specific, structurally characterized examples of Ag-M'(μ-SCF₃) complexes are not abundant in the literature, the principles are well-established in the broader field of heterometallic thiolate chemistry. For instance, silver thiolate clusters have been shown to incorporate other metals like gold or palladium. e3s-conferences.org
A key motivation for constructing heterometallic frameworks is the potential for synergistic effects between the different metal centers. This synergy arises when the combined properties of the bimetallic system are different from, and often superior to, the simple sum of the properties of the individual metal components.
In a framework bridged by AgSCF₃, synergistic effects could manifest in several ways:
Catalysis: One metal center can influence the catalytic activity of another. For example, in a hypothetical Ag-Pd framework, the silver center could modify the electronic properties of the palladium center, enhancing its performance in a cross-coupling reaction. The SCF₃ bridge would mediate this electronic communication. Research on other heterobimetallic systems has demonstrated that the close proximity of two different metals can lead to a significant increase in catalytic activity compared to a simple mixture of the respective monometallic complexes. researchgate.net
Luminescence: The photophysical properties of the framework can be altered. The emission wavelength or quantum yield of a luminescent metal center (e.g., Cu(I) or Au(I)) could be tuned by the presence of the Ag(I) ion and the electron-withdrawing SCF₃ bridge. Mixed-metal silver-copper (B78288) thiolate polymers have shown tunable photoluminescence. acs.org
Electronic and Magnetic Properties: The interaction between two different metal centers through the thiolate bridge can lead to unique electronic or magnetic behaviors not observed in the homometallic parent compounds.
Exploring these effects requires careful study of the material's physical and chemical properties and comparison with appropriate monometallic control compounds. The development of heterometallic systems based on AgSCF₃ bridges is an active area of research, aiming to create new functional materials.
Self-Assembly of AgSCF₃ into Supramolecular Architectures
Self-assembly is a fundamental process in the chemistry of (Trifluoromethylthio)silver(I), driving the spontaneous organization of [AgSCF₃] units and ancillary ligands into ordered, thermodynamically stable supramolecular architectures. chemistryviews.org These structures can range from discrete polynuclear clusters to infinite coordination polymers. The final architecture is governed by a complex interplay of coordination bonds (Ag-S, Ag-L), weaker interactions like argentophilic (Ag···Ag) interactions, and hydrogen bonds or π-π stacking if provided by the ancillary ligands.
Silver(I)-thiolate systems are well-known for their ability to form large, aesthetically pleasing clusters and frameworks. researchgate.netchemistryviews.org For AgSCF₃, the strong Ag-S bonds form the primary connections, while the flexible coordination number of Ag(I) and the potential for Ag···Ag interactions (with distances typically around 2.8-3.4 Å) provide the necessary versatility for forming diverse structures. For example, silver(I) carboxylate complexes have been shown to self-assemble into chiral helical polymers from dimeric [Ag₂(carboxylate)₂] cores, a process driven by further intermolecular coordination. rsc.org
The process can be influenced by several factors:
Solvent: The polarity and coordinating ability of the solvent can affect the solubility of intermediates and influence which structural motif is crystallized.
Temperature and Concentration: These parameters can shift the equilibrium between different possible assemblies.
By carefully selecting ancillary ligands and controlling reaction conditions, it is possible to guide the self-assembly process toward specific supramolecular architectures with desired topologies and, consequently, desired functions, such as luminescence or catalysis. xmu.edu.cnchemistryviews.org
Hydrogen Bonding and Argentophilic Interactions in Crystal Engineering
In concert with these metal-metal interactions, hydrogen bonding provides a directional influence, further controlling the assembly of molecules. While the trifluoromethyl group is not a traditional hydrogen bond donor, it can participate in weak C–H···F interactions. More significantly, the incorporation of ligands bearing classic hydrogen bond donor and acceptor groups introduces robust and predictable hydrogen-bonding networks. For instance, in complexes with ligands like picolylamine, hydrogen bonds play a crucial role in stabilizing the crystal packing. mdpi.comrsc.org The synergy between hydrogen bonding and argentophilic interactions allows for the construction of extended structures with varying dimensionalities, from simple chains to complex 3D networks. researchgate.netuc.pt
Coordination Polymers and Metal-Organic Frameworks Incorporating AgSCF3 Moieties
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended structures formed by the coordination of metal ions with organic ligands. mdpi.commdpi.com (Trifluoromethylthio)silver(I) is a valuable component in the synthesis of these materials. The AgSCF3 unit can be incorporated in several ways: the silver ion can act as the metallic node, or the entire AgSCF3 moiety can be part of a more complex building block. The strong electron-withdrawing nature of the SCF3 group can influence the electronic properties and stability of the resulting framework. researchgate.net
The synthesis of CPs and MOFs with AgSCF3 often involves reacting it with multitopic organic linkers. mdpi.comyoutube.com For example, the reaction of AgSCF3 with nitrogen-containing ligands can lead to the formation of one-, two-, or three-dimensional networks. scispace.com The specific architecture is dictated by the geometry of the ligand and the coordination preferences of the silver ion. The development of mixed-metal MOFs, where a second metal ion is introduced, offers a strategy to further tune the properties of these materials for applications in areas like catalysis and gas storage. rsc.org
Table 1: Representative Structural Motifs in AgSCF3-based Coordination Polymers
| Ligand Type | Resulting Dimensionality | Predominant Interactions |
| Monodentate (e.g., Pyridine) | 1D Chains | Argentophilic interactions, Ag-N coordination |
| Bidentate (e.g., Pyrazine) | 2D Layers | Ag-N coordination, Hydrogen bonding |
| Tridentate (e.g., Terpyridine) | 3D Frameworks | Ag-N coordination, π-π stacking |
Photophysical Properties of AgSCF3 Coordination Compounds
Coordination compounds containing (Trifluoromethylthio)silver(I) frequently exhibit interesting photophysical properties, particularly luminescence. nih.gov These properties are highly dependent on the molecular and supramolecular structure of the compounds.
Influence of Structure on Photophysical Behavior
A clear relationship exists between the structure of AgSCF3 coordination compounds and their photophysical properties. mdpi.comnih.govmjgubermanpfeffer.orgresearchgate.net The geometry around the silver(I) center, the rigidity of the structure, and the presence of intermolecular interactions all play a crucial role.
Argentophilic interactions are known to significantly affect the luminescence of silver complexes. The formation of Ag···Ag bonds can lead to the creation of new emissive states, often resulting in a red-shift of the emission wavelength. In some cases, the presence of discrete dimeric Ag2X2 units (where X is a halide) within the structure can influence the emissive behavior. rsc.org The rigidity of the crystal lattice, often enhanced in MOFs and CPs, can minimize non-radiative decay pathways, leading to higher emission quantum yields. This structure-property relationship opens the door to designing AgSCF3-based materials with tailored photophysical characteristics for applications in sensing and optoelectronics. rsc.orgrsc.org
Table 2: Photophysical Data for Selected AgSCF3-based Coordination Systems
| System Type | Primary Structural Feature | Typical Emission Behavior |
| Discrete Mononuclear Complex | Isolated AgSCF3 units with ligands | Ligand-dependent emission, often in the blue-violet region |
| 1D Coordination Polymer | Ag-Ag chains | Often red-shifted emission due to MMLCT |
| 3D Metal-Organic Framework | Rigid, extended network | Potentially enhanced quantum yields due to structural rigidity |
| (MMLCT = Metal-Metal-to-Ligand Charge Transfer) |
Advanced Characterization Techniques and Methodologies for Trifluoromethylthio Silver I Research
Hyphenated Techniques for Reaction Monitoring
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of (Trifluoromethylthio)silver(I) and for monitoring reactions in which it is a reactant or product.
GC-MS, LC-MS, HPLC-UV for Product Analysis and Purity
Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are powerful tools for assessing the purity of (Trifluoromethylthio)silver(I) and for analyzing the products of reactions where it is employed.
GC-MS is particularly useful for the analysis of volatile and thermally stable compounds. While (Trifluoromethylthio)silver(I) itself is a salt and not suitable for direct GC-MS analysis, this technique is frequently used to analyze the organic products formed in reactions involving AgSCF₃. For instance, in the synthesis of trifluoromethyl aryl sulfides, GC-MS can be used to separate and identify the products and any volatile byproducts, thus determining the reaction's yield and selectivity. cmu.edu The purity of starting materials and the presence of volatile impurities can also be assessed.
LC-MS is a more suitable technique for the direct analysis of less volatile and thermally labile compounds like organometallic complexes. rsc.orgtcichemicals.com For (Trifluoromethylthio)silver(I), a solution of the compound could be analyzed to detect the presence of non-volatile impurities or related silver complexes. Electrospray ionization (ESI) is a soft ionization technique often used in LC-MS that can generate ions of the intact molecule or its complexes, allowing for their mass-to-charge ratio to be determined. cmu.edu
HPLC-UV is a robust and widely used technique for the separation and quantification of compounds in a mixture. nih.govnih.govmdpi.com For the analysis of (Trifluoromethylthio)silver(I), a reversed-phase HPLC method could be developed. The separation would be based on the partitioning of the compound between a nonpolar stationary phase and a polar mobile phase. The UV detector would monitor the absorbance at a specific wavelength, allowing for the quantification of AgSCF₃ and the detection of impurities that absorb UV light.
| Technique | Application for (Trifluoromethylthio)silver(I) Research | Typical Parameters | Information Obtained |
| GC-MS | Analysis of volatile organic products from reactions using AgSCF₃. | Column: Capillary column (e.g., HP-5ms); Carrier Gas: Helium; Ionization: Electron Impact (EI) | Identification and quantification of reaction products and byproducts; assessment of starting material purity. |
| LC-MS | Direct analysis of AgSCF₃ and non-volatile reaction components. | Column: C18 reversed-phase; Mobile Phase: Acetonitrile (B52724)/water gradient with formic acid; Ionization: Electrospray Ionization (ESI) | Molecular weight confirmation of AgSCF₃ and related complexes; impurity profiling. |
| HPLC-UV | Purity assessment and quantification of AgSCF₃. | Column: C18 reversed-phase; Mobile Phase: Acetonitrile/water gradient; Detection: UV at a specific wavelength (e.g., 210 nm) | Quantification of AgSCF₃; determination of purity by detecting UV-active impurities. |
Online NMR and IR for Real-time Reaction Monitoring
Online Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful process analytical technologies (PAT) that allow for the real-time, in-situ monitoring of chemical reactions. youtube.comnih.govnih.govyoutube.com This provides valuable kinetic and mechanistic information.
Online ¹⁹F NMR spectroscopy is particularly well-suited for monitoring reactions involving (Trifluoromethylthio)silver(I) due to the presence of the CF₃ group. rsc.orgresearchgate.netresearchgate.net The chemical shift of the fluorine atoms is highly sensitive to their chemical environment. For example, when (Trifluoromethylthio)silver(I) in acetonitrile is treated with potassium iodide, the ¹⁹F NMR signal shifts from -23.0 ppm to -17.1 ppm, indicating the formation of a new complex. cmu.edu This technique can be used to track the consumption of AgSCF₃ and the formation of trifluoromethylthiolated products in real-time, allowing for the determination of reaction rates and the detection of intermediates. rsc.org
Online IR spectroscopy monitors the vibrational modes of molecules, which are characteristic of their functional groups. rsc.orgyoutube.comnih.gov The C-F stretching vibrations in (Trifluoromethylthio)silver(I) give rise to characteristic bands in the IR spectrum. Changes in the position and intensity of these bands can be monitored in real-time to follow the progress of a reaction. For instance, the formation of a complex between AgSCF₃ and tetra-n-butylammonium iodide results in a change in the contour of the C-F stretching band. cmu.edu
| Technique | Application for (Trifluoromethylthio)silver(I) Research | Key Parameters to Monitor | Information Obtained |
| Online ¹⁹F NMR | Real-time monitoring of reactions involving AgSCF₃. | Chemical shift and integration of the ¹⁹F signal of AgSCF₃ and fluorinated products. | Reaction kinetics, detection of fluorinated intermediates, determination of reaction endpoint and yield. rsc.org |
| Online IR | In-situ monitoring of the consumption of AgSCF₃ and formation of products. | Position and intensity of the C-F stretching bands. | Reaction progress, identification of functional group transformations, mechanistic insights. |
Surface Science Techniques for Supported Systems
When (Trifluoromethylthio)silver(I) is used in heterogeneous systems, for example, supported on a solid substrate, surface science techniques are essential for characterizing its morphology and distribution.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide high-resolution information about the morphology and structure of materials at the micro- and nanoscale.
SEM is used to visualize the surface morphology of solid samples. researchgate.net For (Trifluoromethylthio)silver(I), which is a powder, SEM would reveal the shape, size, and surface texture of the individual crystals or agglomerates. This information is important for understanding the bulk properties of the material, such as its flowability and dissolution rate.
TEM provides even higher resolution images and can be used to observe the internal structure of materials. chemwhat.com While direct imaging of the AgSCF₃ crystal lattice is challenging, TEM can be used to characterize nanoparticles of (Trifluoromethylthio)silver(I) if they are synthesized, or to examine the dispersion of AgSCF₃ on a support material.
| Technique | Application for (Trifluoromethylthio)silver(I) | Sample Preparation | Information Obtained |
| SEM | Imaging the morphology of solid AgSCF₃ powder. | Powder mounted on a stub and coated with a conductive layer (e.g., gold or carbon). | Crystal shape and size, surface topography, degree of agglomeration. |
| TEM | Characterization of AgSCF₃ nanoparticles or supported AgSCF₃. | Dispersion of the sample on a TEM grid. | Nanoparticle size and shape distribution, internal structure, dispersion on a support. |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography. researchgate.netresearchgate.net For (Trifluoromethylthio)silver(I), AFM could be used to study the surface of a thin film or a single crystal of the compound. This would provide quantitative data on surface roughness and features at the nanometer scale.
| Technique | Application for (Trifluoromethylthio)silver(I) | Measurement Mode | Information Obtained |
| AFM | Characterization of the surface topography of AgSCF₃ films or crystals. | Tapping mode or contact mode. | 3D surface profile, surface roughness parameters (e.g., Ra, Rq), identification of surface defects. |
X-ray Diffraction (XRD) and Electron Diffraction for Crystalline Phase Identification
X-ray Diffraction (XRD) and Electron Diffraction are the primary techniques for determining the crystalline structure of solid materials.
Electron diffraction, often performed within a TEM, can be used to obtain crystallographic information from very small single crystals, often at the nanometer scale. bldpharm.com This technique would be particularly useful for determining the crystal structure of (Trifluoromethylthio)silver(I) if suitable single crystals can be obtained.
| Technique | Application for (Trifluoromethylthio)silver(I) | Sample Form | Information Obtained |
| XRD | Crystalline phase identification and determination of lattice parameters. | Powder. | Diffraction pattern (2θ vs. intensity), identification of crystalline phases, unit cell dimensions. |
| Electron Diffraction | Crystal structure determination from micro/nanocrystals. | Single micro/nanocrystals. | Electron diffraction pattern, determination of crystal symmetry and unit cell parameters. |
Calorimetry and Thermodynamic Studies
Calorimetric and thermodynamic studies are crucial for understanding the stability, reactivity, and energy changes associated with chemical compounds. For (Trifluoromethylthio)silver(I) (AgSCF₃), these techniques provide essential data for safe handling, process optimization, and predicting its behavior in chemical reactions. This section explores the application of key calorimetric methods in the study of this important trifluoromethylthiolating reagent.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermal analysis techniques used to determine the thermal stability of a substance. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and decomposition. TGA measures the change in mass of a sample as it is heated, providing information on decomposition temperatures and the composition of the material.
While (Trifluoromethylthio)silver(I) is a widely used reagent in organic synthesis, detailed experimental DSC and TGA data for the pure compound are not extensively reported in publicly available literature. However, the thermal behavior of related compounds and complexes provides some context. For instance, an acetonitrile solvate of the compound, tris-Silver(I) trifluoromethanethiolate acetonitrile solvate (3AgSCF₃·CH₃CN), has a reported melting point of 119.3 °C, indicating a thermal event that can be detected by DSC. researchgate.net The synthesis of N-Trifluoromethylthiosaccharin, which is derived from AgSCF₃, results in a product with a melting point of 112.8 °C. researchgate.net
General literature on the thermal analysis of other silver compounds, such as silver oxides, demonstrates the utility of TGA in identifying decomposition pathways and the influence of composition on thermal stability. researchgate.net For many heterocyclic compounds, thermal stability has been shown to be above 260 °C in an oxidizing atmosphere. nih.gov Though not directly applicable to AgSCF₃, these studies highlight the standard methodologies that would be employed to assess its thermal properties.
Hypothetical Thermal Analysis Data for (Trifluoromethylthio)silver(I)
Below is a table representing the type of data that would be generated from DSC and TGA experiments on (Trifluoromethylthio)silver(I). Note: This data is hypothetical and for illustrative purposes due to the absence of specific experimental values in the searched literature.
| Parameter | Value | Technique | Observation |
| Onset of Decomposition | TBD | TGA | The temperature at which significant mass loss begins. |
| Peak Decomposition Temp. | TBD | DTG (Derivative TGA) | The temperature of the maximum rate of mass loss. |
| Mass Loss at 600 °C | TBD | TGA | Indicates the extent of decomposition and potential residue. |
| Melting Point | TBD | DSC | Endothermic peak corresponding to the phase transition from solid to liquid. |
| Decomposition Enthalpy | TBD | DSC | Exothermic or endothermic peak associated with the energy released or absorbed during decomposition. |
TBD: To Be Determined through experimental analysis.
Reaction Calorimetry for Enthalpy Changes in Synthetic Steps
Reaction calorimetry is a technique used to measure the amount of heat released or absorbed during a chemical reaction (the enthalpy of reaction, ΔH). This information is critical for ensuring the safety and scalability of a chemical process, as it allows for the proper design of cooling or heating systems to control the reaction temperature.
The synthesis of (Trifluoromethylthio)silver(I) is most commonly achieved through the reaction of silver(I) fluoride (B91410) (AgF) with carbon disulfide (CS₂), often under reflux in a solvent like acetonitrile. orgsyn.org
Synthesis Reaction: AgF + CS₂ → AgSCF₃ + ... (unbalanced)
Illustrative Table of Reaction Calorimetry Data
This table illustrates the kind of data that would be obtained from a reaction calorimetry study of the synthesis of (Trifluoromethylthio)silver(I). Note: The values are illustrative as specific experimental data was not found in the searched literature.
| Reaction Step | Reactants | Solvent | Reaction Temp. (°C) | Enthalpy Change (ΔH) (kJ/mol) | Remarks |
| Synthesis of AgSCF₃ | AgF, CS₂ | Acetonitrile | 80 | TBD | Heat flow would be measured to determine if the reaction is exothermic or endothermic. |
TBD: To Be Determined through experimental analysis.
The absence of specific, publicly available calorimetric data for (Trifluoromethylthio)silver(I) highlights an area for future research that would be highly beneficial for the broader chemical community, enhancing both the safety and efficiency of processes involving this versatile reagent.
Theoretical and Computational Chemistry Applied to Trifluoromethylthio Silver I Systems
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical (QM) calculations are instrumental in elucidating the intricate details of chemical reactions involving AgSCF₃ at the electronic level. These studies can map out potential energy surfaces, identify transient intermediates, and determine the energetics of reaction pathways, which are often difficult to probe experimentally.
A cornerstone of understanding reaction mechanisms is the identification and characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. For reactions involving (Trifluoromethylthio)silver(I), computational methods such as Density Functional Theory (DFT) are employed to locate these fleeting structures. Once a transition state is located, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
To connect a transition state to its corresponding reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are performed. researchgate.netnih.govgromacs.org An IRC path is the minimum energy pathway in mass-weighted coordinates leading from the transition state down to the reactant and product valleys on the potential energy surface. researchgate.netnih.gov This allows for the unambiguous verification that a calculated transition state indeed connects the desired chemical species. For instance, in a substitution reaction where a substrate reacts with AgSCF₃, the IRC would trace the path of the incoming trifluoromethylthio group and the outgoing leaving group.
Table 1: Illustrative Data from a Hypothetical IRC Calculation for a Reaction with AgSCF₃
| Reaction Coordinate (amu1/2·bohr) | Relative Energy (kcal/mol) | Key Interatomic Distance (Å) (e.g., Nu-C) |
| -2.0 | 5.2 | 2.8 |
| -1.0 | 8.9 | 2.5 |
| 0.0 | 15.0 (TS) | 2.2 |
| 1.0 | 7.5 | 1.9 |
| 2.0 | -2.3 (Product) | 1.8 |
| Note: This table is a hypothetical representation of data that would be generated from an IRC calculation. The values are for illustrative purposes to show the type of information obtained. |
Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions. In the context of (Trifluoromethylthio)silver(I), DFT calculations can be used to rationalize and predict stereoselectivity. For example, in the trifluoromethylthiolation of α-bromoamides using AgSCF₃, computational studies have shown that the reaction proceeds through the formation of a neutral aziridinone (B14675917) intermediate. The stereochemical outcome is then determined by the facial selectivity of the attack of the trifluoromethylthiolate anion on this intermediate, which is influenced by steric factors. researchgate.net
By calculating the activation energies for different possible reaction pathways, the most likely outcome can be predicted. For instance, if a reaction can proceed through multiple competing transition states leading to different products, the transition state with the lowest free energy barrier will correspond to the major product. This predictive capability is invaluable for optimizing reaction conditions and for the design of new, more selective reagents.
Molecular Modeling of Intermolecular Interactions and Aggregation
(Trifluoromethylthio)silver(I) is known to exist as aggregates in both the solid state and in solution. Molecular modeling techniques, which are based on classical mechanics, are particularly well-suited for studying the behavior of large ensembles of molecules and their non-covalent interactions.
To perform molecular modeling simulations, an accurate force field is required. A force field is a set of parameters that describes the potential energy of a system as a function of the positions of its atoms. For organometallic compounds like AgSCF₃, standard force fields such as AMBER or CHARMM may not have adequate parameters for the silver-sulfur interactions. gromacs.orgresearchgate.netnih.govgromacs.org Therefore, a crucial first step is the development and validation of specific force field parameters for AgSCF₃ systems.
This process typically involves obtaining reference data from high-level QM calculations for small, representative model systems. This data can include geometric parameters (bond lengths, angles), vibrational frequencies, and interaction energies. The force field parameters are then optimized to reproduce this QM data. For instance, parameters for the Ag-S bond stretching, S-C-F bond bending, and the non-bonded interactions between AgSCF₃ molecules would be developed. gromacs.orgnsf.govresearchgate.netnih.govacs.orgacs.org
Table 2: Exemplary Force Field Parameters for AgSCF₃ (Hypothetical)
| Atom Type | Charge (e) | van der Waals Radius (Å) | van der Waals Well Depth (kcal/mol) |
| Ag | +0.85 | 1.70 | 0.15 |
| S | -0.45 | 1.80 | 0.25 |
| C | +0.30 | 1.70 | 0.10 |
| F | -0.23 | 1.47 | 0.06 |
| Note: This table presents a hypothetical and simplified set of non-bonded force field parameters for illustrative purposes. |
Once a reliable force field is established, Monte Carlo (MC) and Molecular Dynamics (MD) simulations can be employed to study the behavior of (Trifluoromethylthio)silver(I) in solution. nih.govresearchgate.netmdpi.comresearchgate.net
Monte Carlo (MC) simulations involve generating a large number of random configurations of the system and evaluating their energies using the force field. researchgate.netnih.govarxiv.org By applying statistical mechanics principles, thermodynamic properties such as the average aggregation number and the radial distribution function can be calculated. This can provide a static picture of the most probable structures of AgSCF₃ aggregates in a given solvent.
Molecular Dynamics (MD) simulations solve Newton's equations of motion for the system, providing a trajectory of the atoms and molecules over time. nih.govresearchgate.netmdpi.comresearchgate.net This allows for the study of dynamic processes such as the formation and dissociation of aggregates, the exchange of ligands, and the diffusion of species in solution. MD simulations can provide detailed insights into the structure and stability of AgSCF₃ clusters and how they are influenced by the solvent and other components of the reaction mixture.
Rational Design and Virtual Screening of New AgSCF₃-Based Reagents and Catalysts
The principles of computational chemistry can be proactively applied to the design of new reagents and catalysts based on the (Trifluoromethylthio)silver(I) scaffold.
The rational design process often begins with a hypothesis about how to improve a desired property, such as reactivity or selectivity. For example, to create a more reactive electrophilic trifluoromethylthiolating agent, one might computationally explore modifications to the ligands on the silver center that would increase the electrophilicity of the SCF₃ group. gromacs.orgxmu.edu.cnresearchgate.netnih.gov Quantum mechanical calculations can be used to predict the effect of these modifications on the electronic structure and reactivity of the molecule.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological or chemical activity. nih.govacs.orgacs.orgrsc.org In the context of AgSCF₃, one could perform a virtual screen to identify new ligands that would stabilize a catalytically active form of a silver complex or that would lead to a more selective catalyst for a particular transformation. This process typically involves docking candidate molecules into a model of the catalyst's active site and scoring their potential binding affinity or reactivity. This in silico approach can significantly accelerate the discovery of new and improved reagents and catalysts by prioritizing the most promising candidates for synthesis and experimental testing.
In Silico Optimization of Ligands and Substrates
The reactivity of (Trifluoromethylthio)silver(I) is significantly influenced by the presence of ligands and the nature of the substrate. Computational studies have been instrumental in elucidating these interactions, particularly in the context of trifluoromethylthiolation reactions.
A key aspect of utilizing AgSCF₃ in synthesis is its activation through the formation of "ate" complexes. It has been proposed that iodide anions bind to AgSCF₃ to generate an anionic complex, which is a more potent nucleophilic source of the trifluoromethylthiolate group. researchgate.net This hypothesis is supported by experimental evidence where the addition of iodide salts is crucial for successful reactions.
DFT calculations have been employed to probe the mechanism of reactions involving AgSCF₃. For instance, in the reaction of o-isocyanobiaryls with AgSCF₃, DFT calculations on the relative free energy of the potential reaction pathways of a key thioimidoyl radical intermediate were performed. These calculations indicated that the β-fragmentation of the S-CF₃ bond is the preferred pathway, leading to the formation of a CF₃ radical and o-biaryl isothiocyanate, which explains the unexpected products observed experimentally. researchgate.net
Furthermore, mechanistic studies on the nickel-catalyzed trifluoromethylthiolation of aryl chlorides using AgSCF₃ suggest an inner-sphere electron transfer (ET) from AgSCF₃ to the Ni(II) center. rsc.org This implies a direct interaction and coordination between the silver complex and the nickel catalyst, a process that is amenable to computational modeling to optimize the ligand sphere of the catalyst for more efficient transfer of the SCF₃ group. While detailed in silico screening of ligands specifically for AgSCF₃ is not extensively documented, the mechanistic understanding provided by such computational work is a critical first step toward the rational design of more effective reaction systems. The interaction with substrates is also a critical factor. For example, in the silver-mediated trifluoromethylthiolation-iodination of arynes, the reaction proceeds through the formation of a C-I and a C-SCF₃ bond, indicating a complex interplay between the aryne substrate, AgSCF₃, and an iodine source that could be further understood through computational modeling of the reaction intermediates and transition states. researchgate.net
Prediction of Spectroscopic Signatures for Experimental Validation
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be used to validate experimental findings and identify reactive intermediates. For (Trifluoromethylthio)silver(I) systems, NMR and IR spectroscopy are particularly informative.
The ¹⁹F NMR spectrum of AgSCF₃ in solution shows a characteristic chemical shift. In one instance, AgSCF₃ alone exhibited a signal at -23.0 ppm. cmu.edu Upon formation of a complex with tetra-n-butylammonium iodide (Bu₄NI), a significant shift in the ¹⁹F NMR signal is observed. The 1:1 complex anion, presumed to be [Ag(SCF₃)I]⁻, shows a single peak at -17.1 ppm. cmu.edu This downfield shift is a clear indicator of a change in the electronic environment of the CF₃ group upon complexation and serves as a diagnostic tool for the formation of the active "ate" complex in solution.
Similarly, changes in the infrared (IR) spectrum can provide evidence for complex formation. The IR spectrum of the 1:1 mixture of Bu₄NI and AgSCF₃ demonstrated a change in the contours of the C-F stretching band, analogous to what has been reported for other metal-SCF₃ complexes. cmu.edu Although the exact frequencies were not detailed, this observation points to a structural change around the trifluoromethylthio group upon ligand association.
While predicted spectroscopic data from first-principles calculations for AgSCF₃ and its complexes are not readily found in the literature, the experimentally observed spectroscopic shifts provide valuable benchmarks for future computational studies. DFT calculations could be employed to model the structures of AgSCF₃ and its "ate" complexes and predict their respective ¹⁹F NMR chemical shifts and IR vibrational frequencies. Agreement between the calculated and experimental values would provide strong support for the proposed structures and electronic configurations of these species.
The following table summarizes the reported experimental ¹⁹F NMR chemical shifts for (Trifluoromethylthio)silver(I) and its complex with tetra-n-butylammonium iodide.
| Compound/Complex | Solvent | ¹⁹F NMR Chemical Shift (ppm) |
| AgSCF₃ | Not specified | -23.0 cmu.edu |
| [Bu₄N][Ag(SCF₃)I] | Not specified | -17.1 cmu.edu |
Further computational work in this area could focus on building a library of predicted spectroscopic signatures for a range of possible ligands and substrates interacting with (Trifluoromethylthio)silver(I). This would greatly aid experimentalists in identifying reaction intermediates and understanding the subtle electronic effects that govern the reactivity of this important trifluoromethylthiolating agent.
Emerging Research Directions and Future Challenges in Trifluoromethylthio Silver I Chemistry
High-Throughput Experimentation and Automation in AgSCF3 Research
Robotic Synthesis and Screening Platforms
The integration of robotic systems and high-throughput screening (HTS) is revolutionizing chemical synthesis and reaction optimization. hudsonlabautomation.comnih.gov While specific applications focusing solely on (Trifluoromethylthio)silver(I) (AgSCF₃) are not extensively documented, the principles of these automated platforms are directly applicable to advancing its chemistry. HTS enables the rapid assessment of a vast number of reaction conditions, identifying optimal parameters for yield, selectivity, and efficiency. hudsonlabautomation.com
A robotic platform for optimizing a trifluoromethylthiolation reaction using AgSCF₃ would typically involve several key components:
Robotic Arms : High-precision arms for moving microplates and other labware between stations. nih.gov
Liquid Handlers : Automated systems for accurately dispensing nanoliter to microliter volumes of reactants, including the AgSCF₃ reagent, substrates, catalysts, and solvents, into 1536-well microtiter plates. researchgate.net
Incubation and Reaction Zone : Controlled environments for temperature and atmospheric regulation during the reaction.
Analysis Instruments : Integrated analytical tools, most notably mass spectrometry (MS), to rapidly determine the outcome of each reaction. researchgate.netnih.gov
This automated approach allows for the screening of thousands of experiments in a single day, a scale unattainable through manual methods. researchgate.net For instance, in optimizing a cross-coupling reaction, a robotic system could systematically vary parameters such as the ligand, base, solvent, and temperature. The resulting data, often visualized as a heat map of product yield across the different conditions, provides a comprehensive landscape of the reaction's performance.
| Solvent A (e.g., DMSO) | Solvent B (e.g., DMF) | Solvent C (e.g., Acetonitrile) | |
|---|---|---|---|
| Base 1 / Ligand X | 85% | 72% | 65% |
| Base 2 / Ligand X | 78% | 68% | 59% |
| Base 1 / Ligand Y | 92% | 81% | 75% |
| Base 2 / Ligand Y | 88% | 79% | 70% |
Data Science and Machine Learning for Reaction Optimization
The vast datasets generated by HTS platforms are ideal for the application of data science and machine learning (ML) algorithms to further accelerate reaction optimization. beilstein-journals.orgresearchgate.net ML models can be trained on reaction data to predict outcomes, identify novel reactivity patterns, and suggest optimal conditions, thereby augmenting chemical intuition and reducing the need for exhaustive experimental exploration. beilstein-journals.orgresearchgate.net
For reactions involving AgSCF₃, an ML-driven approach would typically follow these steps:
Data Acquisition : A dataset of trifluoromethylthiolation reactions is compiled. This data includes substrates, reagents (like AgSCF₃), catalysts, bases, solvents, temperatures, and the resulting yields. beilstein-journals.org
Model Training : An ML algorithm, such as a random forest or neural network, is trained on this dataset. The model learns the complex, often non-intuitive relationships between the reaction parameters and the outcome. duke.edu
Predictive Optimization : The trained model can then predict the yield for new, untested combinations of reaction conditions. This predictive power allows chemists to prioritize experiments that are most likely to succeed. beilstein-journals.org
Active Learning : In a more advanced "active learning" or "adaptive optimization" approach, the ML model suggests a small batch of experiments to run. duke.edu The results of these experiments are then fed back into the model, which updates its understanding and suggests the next, improved set of conditions. This iterative process can rapidly converge on the optimal reaction protocol with minimal experiments. duke.edu
This data-driven methodology has proven successful in optimizing various chemical transformations, and its application to AgSCF₃ chemistry holds significant promise for discovering more efficient and general trifluoromethylthiolation protocols. researchgate.netsemanticscholar.org
Exploration of Bio-Related Applications of AgSCF₃
Enzyme Inhibition Studies (mechanistic focus)
While direct studies on the enzyme inhibition properties of (Trifluoromethylthio)silver(I) are not prevalent, its constituent parts—the silver(I) ion and the trifluoromethylthio (SCF₃) group—suggest potential mechanisms of action. Heavy metal ions like silver (Ag⁺) are known to inhibit enzymes, often by interacting with the thiol groups of cysteine residues in the protein structure, forming stable mercaptides. tandfonline.com This binding can disrupt the enzyme's three-dimensional structure or block the active site, leading to a loss of function. tandfonline.comnih.gov
A proposed mechanistic focus for AgSCF₃ would be to investigate its interaction with thiol-containing enzymes. The Ag⁺ ion could serve as the primary binding moiety to a cysteine residue. The SCF₃ group, being highly lipophilic and electron-withdrawing, could influence the compound's ability to cross biological membranes and modulate the reactivity of the silver center.
Future mechanistic studies could explore:
Target Specificity : Investigating whether AgSCF₃ shows preferential inhibition for certain classes of enzymes, such as proteases or kinases, which often have critical cysteine residues.
Binding Mode : Using techniques like X-ray crystallography to determine if the Ag⁺ ion directly coordinates with the enzyme's thiol groups.
It is known that the inhibition of urease by Ag⁺, for example, involves the reaction with approximately 53% of the available thiol groups for complete inactivation, suggesting that binding to other functional groups may also play a role. tandfonline.com
Probes for Biological Systems (chemical probe development)
The development of chemical probes is essential for studying biological processes in their native environment. A key aspect of probe design is the inclusion of a reporter group that allows for detection and monitoring. nih.gov The trifluoromethyl (CF₃) group within AgSCF₃ possesses properties that make it an excellent candidate for a ¹⁹F NMR (Nuclear Magnetic Resonance) probe. acs.orgacs.org
Advantages of using a CF₃-containing probe like AgSCF₃ include:
High NMR Sensitivity : The ¹⁹F nucleus is nearly 100% naturally abundant and has a high gyromagnetic ratio, making it the second most sensitive stable NMR-active nucleus. researchgate.net
No Biological Background : Fluorine is almost entirely absent from biological systems, meaning that a ¹⁹F NMR spectrum will show virtually no background signals, allowing for clear detection of the probe. acs.orgresearchgate.net
Sensitivity to Environment : The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. This means that if the probe binds to a target protein or enters a different cellular compartment, the change in its NMR signal can be detected and interpreted. nih.gov
A chemical probe based on the AgSCF₃ scaffold could be designed to target specific proteins. The silver atom could act as a reactive handle to covalently attach to cysteine residues, while the SCF₃ group would serve as the ¹⁹F NMR reporter tag. Such a probe would enable researchers to study protein localization, conformational changes, and interactions within living cells, providing valuable insights into complex biological systems. acs.orgacs.org
Fundamental Understanding of Silver-Fluorocarbon Interactions
Detailed Bonding Analysis of Ag-SCF₃ Covalency vs. Ionocity
The nature of the chemical bond between silver and sulfur in (Trifluoromethylthio)silver(I) is not purely ionic or purely covalent but exists on a continuum between the two. The degree of ionic versus covalent character can be estimated by considering the difference in electronegativity between the bonded atoms. libretexts.orgsiyavula.com Electronegativity is the power of an atom in a molecule to attract electrons to itself. libretexts.orgbethunecollege.ac.in
Linus Pauling developed a scale to quantify this property. wikipedia.org A large difference in electronegativity (typically > 1.7) suggests a predominantly ionic bond, formed by the transfer of electrons, while a small difference (typically < 0.5) indicates a nonpolar covalent bond, where electrons are shared equally. youtube.com A difference between these values suggests a polar covalent bond, where electrons are shared unequally, creating partial positive and negative charges on the atoms.
To analyze the Ag-S bond in AgSCF₃:
The Pauling electronegativity of Silver (Ag) is approximately 1.93. periodictable.com
The Pauling electronegativity of Sulfur (S) is approximately 2.58. shef.ac.ukbyjus.com
The difference in electronegativity (Δχ) is: Δχ = |χ(S) - χ(Ag)| = |2.58 - 1.93| = 0.65
This value of 0.65 falls squarely in the range of a polar covalent bond. This indicates that while the silver and sulfur atoms share electrons, the electron density is pulled more strongly towards the more electronegative sulfur atom. siyavula.com This creates a partial negative charge (δ-) on the sulfur and a partial positive charge (δ+) on the silver. However, the bond between a metal (Ag) and a nonmetal (S) inherently introduces significant ionic character. arizona.edu Therefore, the Ag-S bond in AgSCF₃ is best described as a highly polar covalent bond with substantial ionic character. This dual nature is critical to its reactivity, allowing it to act as a source of both the electrophilic Ag⁺ and the nucleophilic ⁻SCF₃ species under different reaction conditions.
| Bond | Atom 1 Electronegativity (χ₁) | Atom 2 Electronegativity (χ₂) | Δχ = |χ₂ - χ₁| | Predominant Bond Type |
|---|---|---|---|---|
| C-H | 2.55 | 2.20 | 0.35 | Nonpolar Covalent |
| Ag-S | 1.93 | 2.58 | 0.65 | Polar Covalent |
| H-F | 2.20 | 3.98 | 1.78 | Ionic / Highly Polar Covalent |
| Na-Cl | 0.93 | 3.16 | 2.23 | Ionic |
Q & A
Basic Research Question
- X-ray Diffraction (XRD) : Resolves Ag–S bonding geometry and crystal packing. For example, AgSCF₃ exhibits a linear coordination geometry with Ag–S distances of ~2.4 Å .
- ¹⁹F NMR : Confirms SCF₃ group integrity (δ ≈ −40 ppm in CDCl₃) .
- IR Spectroscopy : Detects S–C stretching vibrations (~700–750 cm⁻¹) .
Data Table :
| Technique | Key Information Obtained | Reference |
|---|---|---|
| XRD | Crystal structure, bond lengths/angles | |
| ¹⁹F NMR | SCF₃ group quantification | |
| IR | Functional group verification |
What are the key safety protocols for handling (Trifluoromethylthio) silver(I) in laboratory settings?
Basic Research Question
- Exposure Control : Use fume hoods to limit inhalation (OSHA PEL: 0.01 mg/m³ for Ag) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation .
Critical Note : Avoid contact with reducing agents (e.g., NaBH₄) to prevent explosive decomposition .
How can researchers resolve contradictions in reported stability data for (Trifluoromethylthio) silver(I) under varying conditions?
Advanced Research Question
Discrepancies in stability studies often arise from:
- Environmental factors : Moisture or light exposure accelerates decomposition. Conduct parallel experiments under inert atmospheres (N₂/Ar) and dark conditions .
- Isomer-dependent behavior : Certain AgSCF₃ isomers (e.g., polymeric vs. monomeric forms) exhibit divergent stabilities. Use XRD to correlate structure-stability relationships .
Methodological Approach : Combine thermogravimetric analysis (TGA) with DFT calculations to predict decomposition pathways .
What computational methods predict the reactivity of (Trifluoromethylthio) silver(I) in organofluorine synthesis?
Advanced Research Question
- Density Functional Theory (DFT) : Models transition states in SCF₃ transfer reactions. For example, AgSCF₃’s electrophilic character facilitates nucleophilic attacks in cross-coupling reactions .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF) .
Case Study : DFT studies reveal that AgSCF₃’s low LUMO energy (−3.2 eV) enhances its reactivity with electron-rich aryl halides .
How do coordinating ligands modulate the catalytic activity of (Trifluoromethylthio) silver(I) in cross-coupling reactions?
Advanced Research Question
- Ligand Effects : Bulky ligands (e.g., PPh₃) stabilize AgSCF₃ complexes, reducing Ag aggregation and improving catalytic turnover .
- Solvent Coordination : Coordinating solvents (e.g., DMSO) compete with substrates, altering reaction rates. Compare kinetics in coordinating vs. non-coordinating media .
Experimental Design : Use UV-Vis spectroscopy to monitor ligand exchange dynamics in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
